Fluphenazine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUPXSUYLZYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023068 | |
| Record name | Fluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
268-274 °C at 5.00E-01 mm Hg, BP: 250-252 °C at 0.3 mm Hg; 268-274 °C at 0.5 mm Hg | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 31.1 g/L (31.3 mg/L) at 37 °C, 1.90e-02 g/L | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Dark brown viscous oil | |
CAS No. |
69-23-8 | |
| Record name | Fluphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluphenazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluphenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79426A41Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224-226 (Salt), Crystals from absolute alcohol. MP: 235-237 °C, also reported as 224.5-226 °C /Fluphenazine dihydrochloride/, Pale yellow-orange, viscous liquid. Slowly crystallizes at room temperature. MP: 30-32 °C. Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water /Fluphenazine decanoate/, < 25 °C | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Structure-Activity Relationship of Fluphenazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a potent typical antipsychotic medication belonging to the phenothiazine class, characterized by a trifluoromethyl group on the phenothiazine ring and a piperazine side chain.[1] It is primarily used in the management of schizophrenia and other psychotic disorders. The therapeutic effects of this compound and its derivatives are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2] However, their interaction with other receptors, such as dopamine D1, serotonin, and adrenergic receptors, also contributes to their overall pharmacological profile and side effects.[1][2] Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for the rational design of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile. This technical guide provides a comprehensive overview of the SAR of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Structure-Activity Relationships of Phenothiazines
The antipsychotic activity of phenothiazine derivatives, including this compound, is governed by several key structural features:
-
Substitution at the 2-position of the Phenothiazine Ring: The presence of an electron-withdrawing group at the 2-position is critical for potent antipsychotic activity. In this compound, this is a trifluoromethyl (-CF3) group, which significantly enhances its neuroleptic potency compared to unsubstituted or differently substituted phenothiazines.[3]
-
The Three-Carbon Propyl Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N10) and the terminal amino group is optimal for neuroleptic activity. Shortening or lengthening this chain generally leads to a decrease in antipsychotic potency.[3]
-
The Terminal Amino Group: The nature of the amino group at the end of the side chain is a major determinant of activity and side-effect profile. This compound possesses a piperazine moiety, which is associated with high potency. The terminal hydroxyl group on the piperazine side chain can be esterified to create long-acting depot formulations like this compound decanoate and enanthate.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities (Ki values) of this compound and some of its derivatives at various neurotransmitter receptors. This data, compiled from multiple sources, provides a quantitative basis for understanding the SAR of this class of compounds. It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and its Metabolites
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Reference |
| This compound | 2.3 | 0.4 | 1.4 | 7.1 | 25 | [5] |
| 7-Hydroxythis compound | ~46 | ~2 | - | - | - | Calculated from[5] |
| This compound Sulfoxide | >1000 | >1000 | - | - | - | Calculated from[5] |
Note: Ki values for metabolites are estimated based on percentage of this compound's affinity as reported in the reference.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of this compound
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT3 Receptor | 5-HT6 Receptor | 5-HT7 Receptor | Reference |
| This compound | 130 | 3.6 | 16 | Potent antagonist | 7.3 | 19 | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are essential for the accurate evaluation of the pharmacological properties of this compound derivatives.
In Vitro Assays
1. Dopamine D2 Receptor Radioligand Binding Assay ([3H]-Spiperone Competition)
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand, [3H]-spiperone.
-
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
[3H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Test compounds (this compound derivatives) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).
-
Initiate the binding reaction by adding 50 µL of the D2 receptor-containing membrane preparation (20-40 µg of protein per well).
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
2. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to act as an antagonist at the Gαi-coupled D2 receptor by blocking the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Dopamine (agonist).
-
Test compounds (this compound derivatives).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
-
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Replace the growth medium with assay medium and pre-incubate for 15-30 minutes at 37°C.
-
Add the test compound (antagonist) at various concentrations and incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and forskolin (e.g., 10 µM).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine its IC50 value.[9][10]
-
In Vivo Assays
1. Catalepsy Test in Rodents
This test assesses the potential of a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.
-
Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).
-
Apparatus: A horizontal bar (3 mm diameter) raised 9 cm from the base.
-
Procedure:
-
Administer the test compound (this compound derivative) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measure the time the animal remains in this unnatural posture (catalepsy score). A cut-off time (e.g., 180 seconds) is typically used.
-
A significant increase in the duration of immobility compared to the vehicle-treated group indicates cataleptogenic potential.[3]
-
2. Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively block the avoidance response without impairing the escape response.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or sound stimulus (conditioned stimulus, CS) and a grid floor for delivering a mild foot shock (unconditioned stimulus, US).
-
Procedure:
-
Training: Place a rat in one compartment. Present the CS (e.g., a light) for a set period (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA foot shock) through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response). Repeat for a set number of trials.
-
Testing: Once the animals are trained to a stable level of avoidance, administer the test compound or vehicle.
-
After a set pre-treatment time, subject the animals to a session of CAR trials.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.[11][12][13]
-
3. Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can often reverse deficits in PPI.
-
Animals: Male mice (e.g., C57BL/6) or rats.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow it to acclimate.
-
Present a series of trials in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling stimulus (prepulse), e.g., 74, 78, or 82 dB.
-
No-stimulus trials: Background noise only.
-
-
The startle response is typically inhibited in the prepulse-pulse trials compared to the pulse-alone trials.
-
To test for antipsychotic potential, a PPI deficit can be induced using a psychostimulant like apomorphine or dizocilpine (MK-801).
-
Administer the test compound prior to the PPI-disrupting agent and measure the extent to which the test compound reverses the induced PPI deficit.
-
PPI is calculated as: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].[14][15][16][17][18]
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the dopamine D2 receptor and the point of intervention for this compound and its derivatives.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound.
Logical Relationship of SAR for this compound Derivatives
This diagram illustrates the key structural modifications and their impact on the antipsychotic activity of this compound derivatives.
Conclusion
The structure-activity relationship of this compound derivatives is a well-defined area of medicinal chemistry. Potent antipsychotic activity is consistently associated with an electron-withdrawing group at the 2-position of the phenothiazine ring, a three-carbon spacer in the side chain, and a piperazine terminal amino group. Modifications to these key structural features can significantly impact potency, duration of action, and the side-effect profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the design and evaluation of novel antipsychotic agents with improved therapeutic indices. The continued exploration of the SAR of this compound and related compounds holds promise for the development of safer and more effective treatments for psychotic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 5. This compound hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]spiperone binding assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. innoprot.com [innoprot.com]
- 11. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prepulse inhibition - Wikipedia [en.wikipedia.org]
Fluphenazine's Binding Affinity for Dopamine D1 vs. D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine, a typical first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors.[1] Its clinical efficacy in managing psychosis, particularly in schizophrenia, is largely attributed to its interaction with the D2 subtype of dopamine receptors.[1][2][3] This technical guide provides an in-depth analysis of this compound's binding affinity for dopamine D1 and D2 receptors, presenting quantitative data, detailed experimental methodologies for affinity determination, and visualization of the relevant signaling pathways. Understanding the differential affinity of this compound for these two receptor subtypes is crucial for elucidating its mechanism of action, predicting its side-effect profile, and guiding the development of novel antipsychotic agents.
Quantitative Analysis of this compound Binding Affinity
This compound exhibits a significantly higher binding affinity for the dopamine D2 receptor compared to the D1 receptor. This preferential binding is a hallmark of typical antipsychotics and is central to their mechanism of action in treating the positive symptoms of schizophrenia.[1][2] The binding affinity is typically quantified using the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.
Multiple studies have consistently demonstrated this disparity in binding affinity. For instance, radioligand binding assays have reported Ki values for this compound at the D2 receptor to be approximately 0.4 nM, while the Ki for the D1 receptor is around 2.3 nM.[4] Another study utilizing [3H]this compound found the equilibrium dissociation constant (KD) to be 0.7 nM for the D2 site and 3.2 nM for the D1 site.[5] Data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates a pKi of 7.96 for the D1 receptor, which corresponds to a Ki of approximately 11 nM.[6]
The following tables summarize the quantitative data on this compound's binding affinity for dopamine D1 and D2 receptors from various sources.
Table 1: this compound Binding Affinity (Ki) for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 2.3 | [4] |
| Dopamine D2 | 0.4 | [4] |
| Dopamine D3 | 1.4 | [4] |
| Dopamine D4 | 7.1 | [4] |
| Dopamine D5 | 25 | [4] |
Table 2: this compound Equilibrium Dissociation Constant (KD)
| Receptor Subtype | KD (nM) | Radioligand | Reference |
| Dopamine D1 | 3.2 | [3H]this compound | [5] |
| Dopamine D2 | 0.7 | [3H]this compound | [5] |
Table 3: this compound pKi and Calculated Ki for Dopamine D1 Receptor
| Parameter | Value | Reference |
| pKi | 7.96 | [6] |
| Calculated Ki (nM) | ~11 | [6] |
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity (Ki or Kd) is typically achieved through in vitro pharmacological assays, most commonly radioligand binding assays. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and a competing unlabeled ligand (in this case, this compound) at various concentrations.
General Principle of Radioligand Binding Assays
Radioligand binding assays are performed on preparations of cell membranes that express the target receptor. A radiolabeled compound with known high affinity for the receptor is incubated with the membrane preparation. The amount of radioligand bound to the receptor is then measured. In competition binding assays, increasing concentrations of an unlabeled compound (the "competitor," e.g., this compound) are added to the incubation mixture. The competitor displaces the radioligand from the receptor, and the concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Sample Protocol for Dopamine D1 Receptor Competition Binding Assay
This protocol is a representative example based on established methodologies for determining the binding affinity of a compound for the dopamine D1 receptor.
-
Materials:
-
Membrane Preparation: CHO-K1 cells stably transfected with the human dopamine D1 receptor.
-
Radioligand: [3H]SCH 23390 (a D1-selective antagonist).
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determiner: 1 µM (+)-Butaclamol or 1 µM flupenthixol.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
-
Procedure:
-
Membrane Preparation: Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determiner.
-
50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).
-
50 µL of [3H]SCH 23390 at a final concentration of approximately 2.5 nM.
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (e.g., 23-25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value from this curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Sample Protocol for Dopamine D2 Receptor Competition Binding Assay
This protocol is a representative example for determining the binding affinity of a compound for the dopamine D2 receptor.
-
Materials:
-
Membrane Preparation: Sf9 cells expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone (a D2-selective antagonist).
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Non-specific Binding Determiner: 3 µM (+)-Butaclamol.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
-
Procedure:
-
Membrane Preparation: As described for the D1 receptor assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determiner.
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]Spiperone at a final concentration of approximately 0.25 nM.
-
100 µL of the membrane preparation (containing 25 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 3 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Radioactivity Counting: As described for the D1 receptor assay.
-
Data Analysis: As described for the D1 receptor assay.
-
Visualization of Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gs/olf family of G-proteins.[5] Activation of D1 receptors by dopamine initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
Caption: Canonical Gs-coupled signaling pathway of the Dopamine D1 receptor.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are also GPCRs, but they are primarily coupled to the Gi/o family of G-proteins.[1] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This has an opposing effect to D1 receptor activation. Additionally, the βγ subunits of the Gi/o protein can modulate the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 receptor.
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the logical steps involved in a typical competition radioligand binding assay to determine the Ki of a test compound like this compound.
Caption: Workflow for determining Ki via competition binding assay.
Conclusion
The data and methodologies presented in this guide underscore the well-established pharmacological profile of this compound as a potent antagonist of the dopamine D2 receptor, with a notably lower affinity for the D1 receptor. This receptor binding profile is fundamental to its antipsychotic action. The detailed experimental protocols provide a framework for the consistent and accurate determination of binding affinities, which is essential for both basic research and the preclinical evaluation of new chemical entities. The visualized signaling pathways offer a clear depiction of the downstream consequences of D1 and D2 receptor modulation. For researchers and drug development professionals, a thorough understanding of these core principles is indispensable for the rational design of next-generation therapeutics for psychotic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Radioligand binding assays [bio-protocol.org]
Pharmacological Profiling of Fluphenazine Metabolites In Vivo: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine, a potent first-generation antipsychotic of the phenothiazine class, is extensively used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2] Following administration, this compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6, resulting in the formation of several metabolites.[1][2] Understanding the in vivo pharmacological profile of these metabolites is critical for a comprehensive assessment of the drug's overall therapeutic efficacy and side-effect profile. This technical guide provides an in-depth overview of the in vivo pharmacological properties of key this compound metabolites, detailed experimental protocols for their evaluation, and a summary of quantitative data to support further research and development in antipsychotic drug discovery.
This compound Metabolism
This compound is metabolized in the liver into several key derivatives. The primary metabolic pathways are sulfoxidation, hydroxylation, and N-oxidation.[3] The major metabolites identified in vivo include this compound sulfoxide (FLU-SO), 7-hydroxythis compound (7-OH-FLU), and this compound N-oxide (FLU-NO).[4] Sulfoxidation is a major metabolic route for this compound administered intramuscularly.[5] The formation of these metabolites can significantly influence the drug's clinical activity and duration of action.[6]
Pharmacodynamic Profiling of Metabolites
The pharmacological activity of this compound's metabolites is a key factor in the overall in vivo effect of the parent drug. This is primarily assessed through their binding affinity to relevant neurotransmitter receptors and their functional effects in behavioral models.
Dopamine Receptor Binding Affinity
The antipsychotic effect of this compound is linked to its high affinity for D2 dopamine receptors.[1] Studies have shown that its metabolites also possess affinity for dopamine receptors, albeit generally lower than the parent compound.[4] The relative affinity of these metabolites is crucial, as it indicates their potential contribution to the therapeutic effects or side effects of this compound.
Table 1: Dopamine Receptor (D1 & D2) Binding Affinity of this compound and its Metabolites
| Compound | D1 Receptor Affinity (% of this compound) | D2 Receptor Affinity (% of this compound) | Reference |
|---|---|---|---|
| This compound (FLU) | 100% | 100% | [4] |
| 7-Hydroxythis compound (7-OH-FLU) | ~5% | ~20% | [4] |
| This compound Sulfoxide (FLU-SO) | ~1-3% | ~1-3% | [4] |
| This compound N-oxide (FLU-NO) | ~1-3% | ~1-3% | [4] |
Data derived from in vitro radioligand binding assays using rat brain tissue.
In Vivo Behavioral Effects
Animal models are essential for characterizing the functional consequences of receptor binding. Key behavioral assays for antipsychotic activity include the inhibition of hyperactivity induced by dopamine agonists (like amphetamine or apomorphine) and the induction of catalepsy. Studies in mice and rats have demonstrated that 7-hydroxythis compound and this compound sulfoxide exhibit psychotropic actions by blocking both pre- and postsynaptic dopamine receptors.[6]
Table 2: Summary of In Vivo Behavioral Effects of this compound Metabolites in Rodents
| Behavioral Test | Species | Metabolite(s) Tested | Observed Effect | Implication | Reference |
|---|---|---|---|---|---|
| Open-Field Behavior | Mice | 7-OH-FLU, FLU-SO | Inhibition of activity | Sedative/Antipsychotic-like | [6] |
| Methamphetamine-Induced Hyperactivity | Mice | 7-OH-FLU, FLU-SO | Inhibition of hyperactivity | Antipsychotic-like (D2 antagonism) | [6] |
| Catalepsy Test | Mice | 7-OH-FLU, FLU-SO | Elicited catalepsy | Potential for Extrapyramidal Symptoms (EPS) | [6] |
| Apomorphine-Induced Stereotypy | Rats | 7-OH-FLU, FLU-SO | Decrease in stereotyped behavior | Postsynaptic D2 receptor blockade | [6] |
| Apomorphine-Induced Yawning | Rats | 7-OH-FLU, FLU-SO | Decrease in yawning | Presynaptic D2 receptor blockade |[6] |
Pharmacokinetic Profiling: Tissue Distribution
The distribution of this compound and its metabolites into the brain is a critical determinant of their pharmacological activity. Studies in rats have shown that this compound itself is highly concentrated in the brain relative to plasma. While metabolites are also detected in the brain, their levels are generally lower than the parent drug.[4]
Table 3: Distribution of this compound and Metabolites in Rat Tissues (Relative to this compound)
| Compound | Brain Concentration (% of FLU) | Brain vs. Plasma Ratio | Key Findings | Reference |
|---|---|---|---|---|
| This compound (FLU) | 100% | 10- to 27-fold higher in brain | High CNS penetration | [4] |
| This compound Sulfoxide (FLU-SO) | 24% to 96% | Not specified | Major metabolite in brain regions | [4] |
| 7-Hydroxythis compound (7-OH-FLU) | 1% to 20% | Not specified | Very low brain levels | [4] |
| This compound N-oxide (FLU-NO) | 1% to 20% | Not specified | Very low brain levels | [4] |
Data from rats treated with oral this compound dihydrochloride for 15 days.[4]
The low brain levels and weaker dopamine receptor affinity of the metabolites suggest they are unlikely to contribute significantly to the primary pharmacologic effects of this compound.[4]
Experimental Protocols
Detailed and reproducible protocols are fundamental to pharmacological research. Below are representative methodologies for the in vivo profiling of this compound metabolites.
Protocol: Apomorphine-Induced Stereotypy in Rats
This protocol assesses the potential of a test compound to block postsynaptic dopamine D2 receptors.
-
Animals : Male Sprague-Dawley rats (200-250g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization : Animals are acclimatized to the testing environment for at least 60 minutes before the experiment begins.
-
Drug Administration :
-
Test compounds (e.g., 7-OH-FLU, FLU-SO) or vehicle are administered via intraperitoneal (i.p.) or intramuscular (i.m.) injection.
-
A pretreatment period (e.g., 30-60 minutes) is allowed for the drug to reach effective concentrations.
-
-
Dopamine Agonist Challenge : Apomorphine (a non-selective dopamine agonist) is administered subcutaneously (e.g., at a dose of 4 mg/kg) to induce stereotyped behaviors (licking, gnawing, sniffing).[6]
-
Behavioral Scoring : Immediately after apomorphine administration, rats are placed in individual observation cages. Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at 10-minute intervals for 1-2 hours. A standard scoring scale is used (e.g., 0 = asleep or stationary; 4 = continuous licking and gnawing).
-
Data Analysis : The scores are summed over the observation period for each animal. The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compounds to the vehicle control group.
Protocol: Tissue Sample Analysis via Radioimmunoassay (RIA)
This protocol is for the quantification of this compound and its metabolites in biological matrices.[4]
-
Sample Preparation :
-
Blood samples are collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.
-
Brain and other tissues are rapidly dissected, weighed, and homogenized in a suitable buffer.
-
-
Antibody Generation : Specific antibodies against this compound and its metabolites (FLU-SO, 7-OH-FLU, FLU-NO) are raised in animals (e.g., rabbits) by immunizing them with a drug-protein conjugate.[7]
-
Assay Procedure :
-
A standard curve is prepared using known concentrations of the analyte (this compound or a specific metabolite).
-
A fixed amount of radiolabeled analyte (e.g., tritiated this compound) and specific antibody is added to tubes containing either the standard or the unknown sample.
-
The mixture is incubated to allow competitive binding between the labeled and unlabeled analyte for the antibody.
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Quantification : The concentration of the analyte in the unknown samples is determined by comparing its ability to displace the radiolabeled ligand from the antibody with the standard curve.
Core Signaling Pathway: D2 Receptor Antagonism
This compound and its active metabolites exert their primary antipsychotic effect by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the inhibitory effect of dopamine on the adenylyl cyclase pathway.
Conclusion
The in vivo pharmacological profiling of this compound metabolites reveals that while several derivatives are formed, their contribution to the central antipsychotic activity of the parent drug is likely minimal. This is due to their significantly lower affinity for dopamine D2 receptors and their limited distribution into the brain compared to this compound itself.[4] The primary active metabolites, 7-hydroxythis compound and this compound sulfoxide, do exhibit psychotropic effects in animal models, suggesting they may play a role in the overall pharmacological profile, potentially affecting the duration of action or side effects.[6] For drug development professionals, these findings underscore the importance of profiling metabolites early in the discovery process. A thorough understanding of metabolite activity ensures a more accurate prediction of a drug's clinical efficacy and safety profile. The experimental protocols and data presented in this guide serve as a foundational resource for researchers engaged in the preclinical evaluation of antipsychotic medications.
References
- 1. jmedchem.com [jmedchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Distribution of this compound and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sulfoxidation of this compound in schizophrenic patients maintained on this compound decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. behavior of rats and mice administered active metabolites of this compound, 7-hydroxy-fluphenazine and this compound-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. [escholarship.org]
Fluphenazine's Engagement with Non-Dopaminergic Pathways in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of fluphenazine, a typical antipsychotic of the phenothiazine class, on non-dopaminergic pathways within the central nervous system (CNS). While its primary therapeutic action is attributed to the blockade of dopamine D2 receptors, this compound's clinical profile, including its side effects, is significantly influenced by its interactions with a range of other neurotransmitter systems.[1][2] This document synthesizes binding affinity data, details common experimental protocols used to ascertain these interactions, and visualizes the associated signaling cascades.
Receptor Binding Profile of this compound
This compound exhibits a broad receptor binding profile, acting as an antagonist at various serotonergic, adrenergic, muscarinic, and histaminic receptors.[1][2][3] Furthermore, it is a known inhibitor of the ubiquitous calcium-binding protein, calmodulin.[4] The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors, are summarized below. A lower Ki value indicates a stronger binding affinity.
Data Presentation: this compound Binding Affinities (Ki) at Non-Dopaminergic Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Action |
| Serotonin | 5-HT1A | 1,880 | Antagonist |
| 5-HT2A | 4.5 - 12 | Antagonist | |
| 5-HT2C | 174 - 2,570 | Antagonist | |
| 5-HT6 | 7.9 - 38 | Antagonist | |
| 5-HT7 | 8 - 33 | Antagonist | |
| Adrenergic | α1 | 1.8 - 10 | Antagonist |
| Muscarinic | M1 | 140 | Antagonist |
| Histaminic | H1 | 2.1 - 24 | Antagonist |
| Other | Calmodulin | - (IC50 = 7 µM) | Inhibitor |
| Sigma-1 | High Affinity (qualitative) | Ligand |
Note: Data is compiled from various sources and represents a range of reported values. The original data was derived from studies using human cloned proteins where specified.[1]
Key Non-Dopaminergic Signaling Pathways Affected by this compound
This compound's antagonism at non-dopaminergic receptors interrupts their respective signaling cascades. The following diagrams illustrate the canonical pathways for the receptors at which this compound shows high affinity.
Serotonin 5-HT2A Receptor Antagonism
Blockade of the 5-HT2A receptor is a key feature of many antipsychotic medications.[5][6] This Gq/11-coupled receptor, when activated by serotonin, initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] this compound's antagonism prevents this cascade.
Alpha-1 Adrenergic Receptor Antagonism
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is coupled to the Gq protein.[8][9] Its activation by norepinephrine or epinephrine leads to smooth muscle contraction and other sympathetic responses.[8] this compound's antagonism at this receptor can lead to side effects such as orthostatic hypotension.[2]
Muscarinic M1 Receptor Antagonism
The M1 muscarinic receptor is also predominantly coupled to Gq/11 proteins, activating the PLC pathway upon binding acetylcholine.[1][10] this compound's anticholinergic properties, stemming from M1 blockade, can cause side effects like dry mouth and blurred vision.[3]
Experimental Protocols
The determination of binding affinities (Ki) for compounds like this compound is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that forms the basis for the assays used to characterize this compound's interaction with various CNS receptors.
General Radioligand Binding Assay Workflow
Detailed Methodologies
a) Membrane Preparation:
-
Tissue Source: CNS tissue (e.g., rat or guinea pig brain regions like the frontal cortex or striatum) or cultured cells stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) are used.[1][11]
-
Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar device.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing & Storage: The membrane pellet is washed by resuspension in a fresh buffer and recentrifugation. The final pellet is resuspended in an assay buffer, protein concentration is determined, and aliquots are stored at -80°C.[6]
b) Competitive Binding Assay:
-
Reaction Mixture: In assay tubes or a 96-well plate, the following are combined:
-
Membrane Preparation: A specific amount of membrane protein (e.g., 50-100 µg).
-
Radioligand: A fixed concentration of a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic, [3H]pirenzepine for M1, [3H]mepyramine for H1).[2][12][13][14] The concentration is typically near the radioligand's Kd value.
-
Competing Ligand: Increasing concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding Control: A parallel set of tubes containing a high concentration of a known, non-radioactive antagonist to saturate the receptors and determine the amount of non-specific binding.
-
-
Incubation: The mixture is incubated for a specific time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand in the solution.[12] The filters are then washed quickly with an ice-cold buffer to minimize dissociation of the bound ligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter, which measures counts per minute (CPM).[15][16][17]
c) Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding (CPM from control tubes) from the total binding (CPM in the absence of a competing ligand).
-
IC50 Determination: The CPM values at each concentration of this compound are converted to a percentage of inhibition of specific binding. These values are plotted against the logarithm of the this compound concentration, and a sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
d) Calmodulin Inhibition Assay: A common method to assess calmodulin (CaM) inhibition is to measure the activity of a CaM-dependent enzyme, such as phosphodiesterase (PDE1).[18][19]
-
Assay Components: The reaction mixture includes CaM, Ca²⁺, the CaM-dependent enzyme (PDE1), the enzyme's substrate (e.g., cAMP), and the test inhibitor (this compound).
-
Procedure: this compound is pre-incubated with CaM and Ca²⁺. The enzymatic reaction is initiated by adding PDE1 and its substrate.
-
Detection: The activity of PDE1 (the rate of cAMP hydrolysis) is measured. The inhibitory effect of this compound is determined by the reduction in enzyme activity compared to a control without the inhibitor. The IC50 value can then be calculated.
Conclusion
This compound's clinical effects are a composite of its potent D2 receptor antagonism and its significant activity at a host of non-dopaminergic targets. Its high affinity for 5-HT2A, α1-adrenergic, and H1 receptors contributes to both its therapeutic profile and, notably, its side-effect burden, including sedation, hypotension, and weight gain. The antagonism of muscarinic M1 receptors is responsible for its anticholinergic effects. Furthermore, its inhibition of calmodulin suggests an impact on intracellular calcium signaling pathways that are fundamental to numerous cellular processes. A comprehensive understanding of this broad pharmacological footprint is essential for drug development professionals aiming to design novel antipsychotics with improved efficacy and tolerability, and for researchers investigating the complex neurobiology of psychotic disorders.
References
- 1. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uses & Advantages of Membrane Preparations for GPCRs [emea.discoverx.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nucleus.iaea.org [nucleus.iaea.org]
- 16. uwm.edu [uwm.edu]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroleptic Properties of Fluphenazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the neuroleptic properties of fluphenazine, a potent phenothiazine antipsychotic. This compound's therapeutic efficacy in managing psychotic disorders, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors.[1] This document delves into the pharmacological distinctions between its isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support advanced research and drug development.
Pharmacological Profile and Mechanism of Action
This compound is a first-generation antipsychotic that exerts its effects by blocking various neurotransmitter receptors in the brain.[2] Its primary mechanism of action involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathway.[3] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] While its primary target is the D2 receptor, this compound also exhibits affinity for other dopamine receptor subtypes, as well as serotonergic, adrenergic, and histaminergic receptors, which contributes to its complex pharmacological profile and side effects.[1]
This compound is available in different formulations, including short-acting hydrochloride and long-acting esterified forms like decanoate and enanthate.[4][5] These long-acting injectable formulations are prodrugs that are slowly hydrolyzed to release the active this compound moiety, providing a sustained therapeutic effect.[5] While the core neuroleptic activity stems from the this compound molecule itself, the pharmacokinetic properties of these different forms vary significantly.
A critical aspect of the pharmacology of some phenothiazine-related compounds, like flupenthixol, is the differential activity of their geometric isomers, with the cis(Z) isomer being the active form.[6] While specific research directly comparing the neuroleptic activity of geometric isomers of this compound is not as prominent in the literature, the principles of stereospecificity in receptor binding suggest that if such isomers exist, they would likely exhibit different pharmacological profiles.
Dopamine Receptor Antagonism
The antipsychotic effects of this compound are strongly correlated with its high affinity for the dopamine D2 receptor.[7] By blocking these receptors, this compound modulates dopamine signaling in the brain, which is believed to be hyperactive in individuals with psychosis.[1] The affinity of this compound for various dopamine receptor subtypes has been quantified through in vitro binding assays.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound for the five dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 2.3 | [8] |
| Dopamine D2 | 0.4 | [8] |
| Dopamine D3 | 1.4 | [8] |
| Dopamine D4 | 7.1 | [8] |
| Dopamine D5 | 25 | [8] |
Table 1: Binding Affinities of this compound for Dopamine Receptor Subtypes
Key Experimental Protocols
This section details the methodologies for two fundamental experiments used to characterize the neuroleptic properties of compounds like this compound.
Radioligand Binding Assay
Radioligand binding assays are essential for determining the affinity of a drug for a specific receptor.[9] This protocol outlines the steps for a competition binding assay to determine the Ki of this compound isomers for the dopamine D2 receptor.
Objective: To determine the binding affinity (Ki) of this compound isomers for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [3H]Spiperone or [3H]this compound)[10]
-
Unlabeled this compound isomers (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
-
Non-linear regression analysis software
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the D2 receptor on ice and resuspend them in the binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Competition: 50 µL of radioligand and 50 µL of varying concentrations of the this compound isomer.
-
-
Incubation: Add 150 µL of the prepared membrane suspension to each well. Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the this compound isomer.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[13] This protocol describes how to assess the effect of this compound isomers on dopamine levels in the nucleus accumbens, a key area in the brain's reward pathway.
Objective: To measure the effect of this compound isomer administration on extracellular dopamine levels in the nucleus accumbens of a rat.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (with a semi-permeable membrane)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound isomer solution for injection (and vehicle control)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion pump and the fraction collector.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[13] After a stabilization period (e.g., 1-2 hours), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least three to four baseline samples.
-
Drug Administration: Administer the this compound isomer (or vehicle) systemically (e.g., intraperitoneally or subcutaneously).
-
Post-injection Sample Collection: Continue collecting dialysate samples for several hours after the injection to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Quantify the dopamine peak in the chromatograms.
-
Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of the this compound isomer.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the neuroleptic action of this compound.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for In Vivo Microdialysis.
References
- 1. jmedchem.com [jmedchem.com]
- 2. This compound (oral) versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring this compound Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. This compound hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Fluphenazine Decanoate Formulation for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine decanoate is a long-acting injectable antipsychotic drug that functions primarily as a dopamine D2 receptor antagonist.[1][2] Its long duration of action makes it a valuable tool in preclinical rodent models for studying the sustained effects of dopamine receptor blockade on behavior, neurochemistry, and physiology. This document provides detailed application notes and protocols for the preparation and administration of this compound decanoate formulations for use in rodent research.
Mechanism of Action
This compound decanoate is a prodrug that is hydrolyzed by esterases in the body to release the active moiety, this compound. This compound exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins.[3][4] Antagonism of these receptors by this compound leads to an increase in adenylate cyclase activity, resulting in elevated levels of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[5] This signaling cascade ultimately modulates neuronal excitability and gene expression.
Data Presentation
The following tables summarize key quantitative data for this compound decanoate relevant to its use in rodent studies.
Table 1: Physicochemical Properties of this compound Decanoate
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄F₃N₃O₂S | [6] |
| Molecular Weight | 591.77 g/mol | [6] |
| Appearance | Pale yellow to yellow-orange, viscous liquid or yellow solid | |
| Solubility | Practically insoluble in water; freely soluble in methanol and dehydrated alcohol; very soluble in ethanol and methylene chloride. | |
| Storage | Store at 20° to 25°C (68° to 77°F); protect from light. | [7] |
Table 2: Pharmacokinetic Parameters of this compound Following this compound Decanoate Administration
| Species | Dose and Route | Tmax (days) | t½ (days) | Cmax (ng/mL) | Reference |
| Human | 12.5 mg IM | ~1 | 7-10 | ~1.5 | [8][9] |
| Dog | 2 mg/kg IM | 10.6 ± 1.1 | 9.7 ± 2.0 | 11.1 ± 1.2 | [10] |
| Rat | 2.5 mg/kg & 5.0 mg/kg (vehicle not specified) | Not Specified | Not Specified | Not Specified | [11] |
| Mouse | 5, 10, and 20 mg/kg (vehicle not specified) | Not Specified | Not Specified | Not Specified | |
| Human | Single IM dose | Peak within 24 hours | Did not decline to 50% of peak by day 26 | Not Specified | [12] |
Note: Pharmacokinetic data for this compound decanoate in rodents is limited in publicly available literature. The provided data from human and dog studies can offer some guidance, but species-specific differences should be considered.
Experimental Protocols
Protocol 1: Extemporaneous Preparation of this compound Decanoate Injection (25 mg/mL) from Powder
This protocol describes the preparation of a this compound decanoate formulation for injection in rodents when a commercial preparation is unavailable. This procedure must be performed using strict aseptic technique in a laminar flow hood.
Materials:
-
This compound decanoate powder (USP grade)
-
Sesame oil, sterile (USP grade)
-
Benzyl alcohol (USP grade, optional preservative, typically 1.2% w/v)
-
Sterile vials, stoppers, and seals
-
Sterile magnetic stir bar
-
Sterile spatula
-
Analytical balance
-
Dry heat oven for sterilization
-
Magnetic stir plate
-
Sterile syringes and needles (at least 21 gauge)
Procedure:
-
Sterilization:
-
Sterilize all glassware, vials, stoppers, and the magnetic stir bar by dry heat at a minimum of 170°C for at least 2 hours.
-
Sesame oil should be purchased as sterile or sterilized by dry heat. A validated cycle is 150°C for 1 hour.
-
-
Preparation of the Formulation (perform in a laminar flow hood):
-
Accurately weigh the required amount of this compound decanoate powder using a sterile spatula and sterile weigh boat. For a 25 mg/mL solution, this will be 25 mg for each mL of final volume.
-
Aseptically transfer the powder to a sterile vial containing the sterile magnetic stir bar.
-
If using a preservative, add the appropriate volume of benzyl alcohol to the sesame oil to achieve a 1.2% (w/v) concentration.
-
Aseptically add the sterile sesame oil (with or without benzyl alcohol) to the vial containing the this compound decanoate powder.
-
Seal the vial with a sterile stopper and aluminum crimp seal.
-
Place the vial on a magnetic stir plate and stir until the powder is completely dissolved. Gentle warming (e.g., to 40°C) may be required to facilitate dissolution. Visually inspect to ensure no particulate matter remains.
-
-
Quality Control:
-
Visual Inspection: The final product should be a clear, pale yellow, viscous solution, free from any particulate matter.
-
Sterility Testing: Perform sterility testing on a representative sample of the batch according to USP <71> standards to ensure the absence of microbial contamination.
-
Endotoxin Testing: For injectable preparations, bacterial endotoxin testing (LAL test) should be performed as per USP <85> to ensure endotoxin levels are below acceptable limits.[13]
-
Potency: The concentration of this compound decanoate should be verified using a validated analytical method, such as HPLC.
-
Protocol 2: Administration of this compound Decanoate Formulation to Rodents
Materials:
-
Prepared and quality-controlled this compound decanoate injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% Isopropyl alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the desired dose (mg/kg).
-
Preparation for Injection:
-
Gently swirl the vial to ensure homogeneity.
-
Disinfect the vial's septum with a 70% isopropyl alcohol swab and allow it to dry.
-
Using a dry sterile syringe and needle, withdraw the calculated volume of the formulation.[14] The use of a wet needle or syringe may cause the oily solution to appear cloudy.[14]
-
-
Subcutaneous (SC) Injection (preferred for ease and to minimize tissue damage):
-
Firmly restrain the rodent.
-
Lift the skin on the back, between the shoulder blades, to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion of the oil depot.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, irritation at the injection site, or adverse effects.
-
Observe for expected pharmacological effects according to the study design.
-
Mandatory Visualization
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for a Rodent Study with this compound Decanoate.
References
- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 503pharma.com [503pharma.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 8. d-nb.info [d-nb.info]
- 9. This compound decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of absorption of depot neuroleptics: this compound decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-dose pharmacokinetics of this compound after this compound decanoate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RxCe - Sterile Compounding and Quality Control Materials [rxce.com]
- 14. This compound DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Fluphenazine in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluphenazine is a potent typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1] Understanding its concentration dynamics within the brain is crucial for optimizing therapeutic strategies and developing novel drug delivery systems. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals.[2][3][4][5] This application note provides a detailed protocol for conducting in vivo microdialysis to measure this compound concentrations in the brain, including surgical procedures, sample collection, and analytical quantification. The unbound brain concentration of a drug is a critical factor in understanding its penetration across the blood-brain barrier (BBB) and its pharmacological activity.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for in vivo microdialysis.
Caption: this compound's primary mechanism of action involves blocking dopamine D2 receptors.
Caption: The experimental workflow for in vivo microdialysis of this compound.
Experimental Protocols
This protocol is based on established methodologies for measuring this compound in the rat brain.[7]
Materials
-
Animals: Male Sprague-Dawley rats (250-300g)
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools, dental cement.
-
Microdialysis Equipment:
-
Guide cannula
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
-
Chemicals and Reagents:
-
This compound (FLZ)
-
Ringer's solution (perfusion fluid)
-
Bovine Serum Albumin (BSA)
-
Zosuquidar trihydrochloride (optional, P-gp inhibitor)
-
Urethane (anesthetic)
-
Internal standard for analytical assay
-
-
Analytical Equipment:
Methods
1. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat (e.g., with urethane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum or prefrontal cortex).
-
Implant a guide cannula into the desired brain location and secure it with dental cement.
-
Allow the animal to recover for at least 24 hours post-surgery.
2. In Vivo Microdialysis Procedure
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with Ringer's solution containing 4% BSA at a constant flow rate of 1.0 µL/min.[7]
-
Allow for a stabilization period of at least 1 hour before drug administration.[7]
-
Administer this compound intravenously (i.v.).
-
Collect dialysate samples at regular intervals (e.g., every 15 minutes) into a fraction collector for up to 6 hours post-dosing.[7]
3. In Vivo Probe Recovery Calculation (Gain)
Probe recovery is essential for converting dialysate concentrations to actual extracellular fluid concentrations.[9]
-
After the main experiment, perfuse the probe with a known concentration of this compound (Cin) in Ringer's solution (e.g., 20 ng/mL for the brain) at 1 µL/min.[7]
-
After a 1-hour stabilization period, collect dialysate samples (Cout) at 15-minute intervals for 1 hour.[7]
-
Analyze the concentrations of this compound in the perfusate and dialysate using UPLC-MS/MS.
-
Calculate the in vivo recovery (R) using the following equation: R = 1 – (Cout / Cin) .[7]
4. Sample Analysis: UPLC-MS/MS
A sensitive and reliable analytical method is crucial for quantifying the low concentrations of this compound in the dialysate.[7][8] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also viable techniques.[1]
-
Develop and validate a UPLC-MS/MS method for the quantification of this compound.
-
Prepare calibration standards and quality control samples.
-
Analyze the collected dialysate samples.
-
The actual free this compound concentration in the brain ECF (C) is calculated by correcting for the probe recovery: C = Cd / R , where Cd is the measured concentration in the dialysate.[7]
Data Presentation
The following tables summarize key quantitative data from a representative study.[7]
| Parameter | Value |
| Perfusion Flow Rate | 1.0 µL/min |
| Sample Collection Interval | 15 min |
| Duration of Collection | Up to 6 hours post-dose |
Table 1: Microdialysis Experimental Parameters
| Probe Location | In Vivo Recovery (Mean ± SD) |
| Brain | 13.2 ± 3.5% |
| Blood | 29.0 ± 2.1% |
Table 2: In Vivo Probe Recovery for this compound
| Perfusate | This compound Concentration |
| Brain Probe | 20 ng/mL |
| Blood Probe | 200 ng/mL |
Table 3: Perfusate Concentrations for In Vivo Recovery Determination
Discussion
This protocol provides a robust framework for investigating the pharmacokinetics of this compound in the brain. The use of in vivo microdialysis allows for the determination of the unbound, pharmacologically active concentration of the drug at its target site. The quantitative data obtained from these studies, such as the brain-to-blood concentration ratio, are invaluable for understanding drug distribution and the influence of transporters like P-glycoprotein at the blood-brain barrier.[7] The analytical method, typically UPLC-MS/MS, must be highly sensitive due to the low concentrations of this compound expected in the brain dialysate.[7][8] Careful calculation of in vivo probe recovery is critical for the accurate determination of extracellular this compound concentrations.[9] This detailed methodology can be adapted for preclinical studies aimed at evaluating new formulations or co-administration strategies to enhance brain delivery of this compound.
References
- 1. jmedchem.com [jmedchem.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vivo Microdialysis Study of FLZ Penetration through the Blood-Brain Barrier in Normal and 6-Hydroxydopamine Induced Parkinson's Disease Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Catalepsy in a Mouse Model Using Fluphenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalepsy, a state of motor immobility and waxy flexibility, is a key preclinical indicator of the extrapyramidal side effects associated with antipsychotic drugs. Fluphenazine, a typical antipsychotic, is a potent dopamine D2 receptor antagonist widely used to induce catalepsy in rodent models for the study of Parkinson's disease-like symptoms and for the screening of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the reliable induction and assessment of this compound-induced catalepsy in mice.
Mechanism of Action
This compound primarily exerts its cataleptic effects by blocking postsynaptic dopamine D2 receptors in the striatum.[2] This blockade disrupts the normal balance of the basal ganglia circuitry, particularly the indirect pathway. The antagonism of D2 receptors on medium spiny neurons of the indirect pathway leads to their disinhibition, resulting in increased GABAergic signaling to the globus pallidus externa (GPe). This alteration in signaling contributes to the motor deficits characteristic of catalepsy. Furthermore, the blockade of D2 autoreceptors on cholinergic interneurons in the striatum can lead to an increase in acetylcholine release, further modulating the activity of the striatal output pathways and contributing to the cataleptic state.[2] The induction of catalepsy by this compound is also understood to involve GABAergic and enkephalinergic neurons.[1]
Signaling Pathway of this compound-Induced Catalepsy
Experimental Protocols
Materials
-
This compound hydrochloride (or this compound decanoate/enanthate for long-acting studies)
-
Vehicle (e.g., 0.9% saline, distilled water, or sesame oil for decanoate/enanthate formulations)
-
Male mice (e.g., Swiss Webster, C57BL/6, ICR), 8-12 weeks old
-
Catalepsy bar apparatus
-
Stopwatch or automated detection system
-
Standard laboratory equipment (syringes, needles, etc.)
Experimental Workflow
Protocol 1: this compound Administration
-
Preparation of this compound Solution:
-
For this compound hydrochloride, dissolve in 0.9% saline to the desired concentration.
-
For long-acting formulations like this compound decanoate or enanthate, use the commercially available solution, typically in a sesame oil vehicle.[1]
-
The final injection volume for mice is typically 5-10 ml/kg.
-
-
Administration:
-
Administer this compound via intraperitoneal (IP), subcutaneous (SC), or intramuscular (IM) injection.[1][3]
-
The choice of administration route can affect the onset and duration of action.
-
A latency period of 30-60 minutes is common before behavioral testing for the hydrochloride salt.[3] Long-acting formulations will have a much longer onset.[1]
-
Protocol 2: Catalepsy Bar Test
The bar test is the most common method for assessing catalepsy.[4]
-
Apparatus Setup:
-
Procedure:
-
Gently place the mouse's forepaws on the bar.[5]
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar and place them on the floor.[7]
-
A cut-off time is typically set to prevent undue stress on the animal. This can range from 180 to 300 seconds.[7][8] If the mouse remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Perform multiple trials (e.g., three) for each animal at each time point, and the average latency can be used for analysis.[5]
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Data are often presented as the mean latency (in seconds) to descend from the bar ± standard error of the mean (SEM).[3] Statistical analysis, such as ANOVA followed by post-hoc tests (e.g., Dunnett's test), is used to compare different dose groups to a vehicle control.[3]
Table 1: Representative Dose-Response of this compound-Induced Catalepsy in Mice
| Treatment Group | Dose (mg/kg, IP) | N | Mean Catalepsy Duration (seconds) ± SEM |
| Vehicle (Saline) | - | 8 | 15.2 ± 3.1 |
| This compound HCl | 0.5 | 8 | 45.8 ± 7.3* |
| This compound HCl | 1.0 | 8 | 98.6 ± 12.5** |
| This compound HCl | 2.5 | 8 | 165.4 ± 10.1*** |
*Note: The data in this table are illustrative and synthesized from typical results reported in the literature. Actual results may vary depending on the mouse strain, specific experimental conditions, and other factors. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle group.
Table 2: Representative Time-Course of this compound-Induced Catalepsy in Mice
| Time Post-Injection (minutes) | Mean Catalepsy Duration (seconds) ± SEM at 1.0 mg/kg this compound HCl |
| 30 | 75.3 ± 9.8 |
| 60 | 102.1 ± 11.2 |
| 90 | 88.5 ± 10.4 |
| 120 | 60.7 ± 8.1 |
Note: This table illustrates a typical time-course profile where the cataleptic effect peaks around 60 minutes post-injection and then gradually declines.[8]
Important Considerations
-
Animal Welfare: It is crucial to handle the animals gently and minimize stress. The cut-off time in the catalepsy test should be strictly observed.
-
Strain Differences: Different mouse strains may exhibit varying sensitivities to this compound.
-
Environmental Factors: The testing environment should be quiet and consistent to avoid confounding variables.
-
Long-Acting Formulations: When using this compound decanoate or enanthate, be aware of the prolonged duration of action, which can last for days or weeks.[1] This requires careful planning of the experimental timeline and animal monitoring.
-
Sensitization: Repeated administration of this compound can lead to a sensitization of the cataleptic response.[9] This should be considered in the experimental design if multiple doses are to be administered.
References
- 1. Catalepsy produced by long-acting neuroleptics, this compound enanthate and this compound decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy test (Bar test) [protocols.io]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. Behavioral effects of a single neuroleptic treatment grow with the passage of time - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluphenazine-Induced Extrapyramidal Side Effects in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rat models to study fluphenazine-induced extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What are the typical extrapyramidal side effects observed in rats after this compound administration?
A1: this compound, a typical antipsychotic, can induce a range of extrapyramidal symptoms in rats that are analogous to those seen in humans. The most commonly reported and studied effects include:
-
Catalepsy: A state of muscular rigidity and immobility, where the rat maintains an externally imposed posture.[1][2] This is often considered a predictor of the likelihood of an antipsychotic drug to produce EPS in patients.[1][2]
-
Parkinsonism-like muscle rigidity: Increased muscle tone and resistance to passive movement of the limbs.[3]
-
Vacuous Chewing Movements (VCMs): Spontaneous, purposeless chewing motions not directed at any physical material.[4][5][6] This is often studied as an animal model of tardive dyskinesia.[4]
-
Reduced Spontaneous Motor Activity: A general decrease in exploratory and locomotor behavior, often observed in open-field tests.[5]
Q2: What is the underlying mechanism of this compound-induced EPS?
A2: this compound primarily acts as a potent antagonist of dopamine D2 receptors in the brain.[7] The extrapyramidal symptoms are believed to result from the blockade of these receptors within the nigrostriatal dopamine pathway, which is crucial for motor control. This disruption of dopamine signaling leads to an imbalance in the basal ganglia circuitry, resulting in the various movement disorders observed.
Q3: What are the recommended doses of this compound to induce EPS in rats?
A3: The effective dose of this compound to induce EPS in rats can vary depending on the specific side effect being studied, the route of administration, and the duration of treatment (acute vs. chronic). The following table summarizes typical dosage ranges found in the literature:
| This compound Formulation | Route of Administration | Dosage Range | Observed EPS | Reference |
| This compound Hydrochloride | Intraperitoneal (i.p.) | 0.4 - 3.0 mg/kg | Dose-dependent muscle rigidity | [3] |
| This compound Hydrochloride | Intraperitoneal (i.p.) | 0.5 - 2.0 mg/kg | Depression of spontaneous chewing movements | [6] |
| This compound Decanoate (depot) | Intramuscular (i.m.) | 5 mg/kg (every 2 weeks) | Neuropathological changes in the striatum (long-term) | [8] |
| This compound Decanoate (depot) | Intramuscular (i.m.) | 25 mg/ml (0.2 ml injection) | Emergence of apomorphine-induced vacuous chewing | [4] |
Q4: How soon after administration can I expect to see EPS, and how long do they last?
A4: The onset and duration of EPS are dependent on the this compound formulation used:
-
This compound Hydrochloride (short-acting): Following intraperitoneal injection, effects such as catalepsy and reduced motor activity can typically be observed within 60 minutes.[1] The acute effects generally subside within a few hours.[6]
-
This compound Decanoate (long-acting depot): With intramuscular injection, the effects have a delayed onset and a much longer duration. Behavioral changes can be observed for several days to weeks after a single injection.[4] Chronic administration over months can lead to more persistent changes.[5][8]
Troubleshooting Guides
Problem 1: Rats are not exhibiting catalepsy after this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The dose of this compound may be too low. Consult the dose-response data in the literature and consider a pilot study to determine the optimal cataleptogenic dose for your specific rat strain and experimental conditions. Doses of 0.4-3.0 mg/kg (i.p.) have been shown to induce dose-dependent muscle rigidity.[3] |
| Timing of Observation | Catalepsy is time-dependent. Ensure you are testing within the peak effect window. For acute i.p. injections of this compound hydrochloride, this is typically around 60 minutes post-injection.[1] |
| Incorrect Testing Procedure | The catalepsy test must be performed correctly. Ensure the bar height is appropriate for the size of the rat and that the animal is positioned gently. Refer to the detailed experimental protocol for the catalepsy bar test below. |
| Vehicle Effects | The vehicle used to dissolve the this compound may interfere with its absorption or activity. Ensure the vehicle is appropriate and run a vehicle-only control group. |
| Individual Variation | There can be significant individual variability in the response to neuroleptics. Ensure your group sizes are adequate to account for this and consider screening animals for responsiveness. |
Problem 2: High variability in vacuous chewing movements (VCMs) between animals.
| Possible Cause | Troubleshooting Step |
| Subjective Scoring | Manual scoring of VCMs can be subjective. Ensure that the observer is blinded to the treatment groups and is well-trained on a clear operational definition of a VCM. Consider using a computerized video analysis system for more objective quantification.[5] |
| Observation Period | The rate of VCMs can fluctuate. Use a standardized observation period of sufficient length (e.g., 10-15 minutes) to obtain a representative measure. |
| Animal Stress | Stress can influence oral movements. Acclimatize the rats to the observation cages before testing to minimize stress-induced behaviors. |
| Chronic Dosing Required | Spontaneous VCMs are more prominent with chronic neuroleptic treatment. If you are conducting an acute study, consider that VCMs may be less frequent. Chronic administration of this compound decanoate for several months has been shown to increase VCMs.[5][6] |
Experimental Protocols
Catalepsy Bar Test
This protocol is adapted from standard procedures for assessing catalepsy in rats.[1][9][10]
Objective: To quantify the degree of catalepsy (muscular rigidity) induced by this compound.
Materials:
-
Horizontal bar (approximately 0.9 cm in diameter for rats)
-
The bar should be fixed at a height that allows the rat's forepaws to rest on it while its hind paws remain on the surface (e.g., 10-12 cm).[1][2]
-
Stopwatch or automated timer
Procedure:
-
Administer this compound or vehicle control to the rats as per your experimental design.
-
At the designated time point post-injection (e.g., 60 minutes), place the rat in the testing area.
-
Gently place both forepaws of the rat onto the horizontal bar. The rat should be in a "half-rearing" position with its hind paws on the floor of the apparatus.[1][10]
-
Start the stopwatch immediately after positioning the rat.
-
Measure the descent latency, which is the time it takes for the rat to remove both of its forepaws from the bar.[1][10]
-
A cut-off time should be set (e.g., 180 seconds) to avoid causing undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Repeat the test for each animal, allowing for a brief rest period between trials if necessary. The mean latency of multiple trials can be used for analysis.
Assessment of Vacuous Chewing Movements (VCMs)
This protocol is based on methods used for quantifying tardive dyskinesia-like movements in rats.[4][5][6]
Objective: To measure the frequency of spontaneous, purposeless oral movements.
Materials:
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for objective scoring)
-
Stopwatch
Procedure:
-
Following your this compound or vehicle administration schedule, place the rat individually into an observation cage.
-
Allow the rat a brief acclimatization period (e.g., 5-10 minutes).
-
Begin the observation period (e.g., for 10 minutes).
-
An observer, blind to the experimental groups, should count the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical plane that is not directed towards any object and is not part of normal grooming or exploratory behavior.
-
Alternatively, video record the sessions and score them later. This allows for repeated review and scoring by multiple blinded observers to ensure inter-rater reliability.
-
The total number of VCMs per observation period is the primary outcome measure.
Visualizations
Signaling Pathway of this compound-Induced EPS
Caption: Dopaminergic signaling pathway and the antagonistic action of this compound at the D2 receptor.
Experimental Workflow for Assessing this compound-Induced Catalepsy
Caption: A typical experimental workflow for a study on this compound-induced catalepsy in rats.
References
- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Muscle rigidity induced by this compound in rats is antagonized by L-DOPA, an antiparkinsonian drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatry.ru [psychiatry.ru]
- 5. Characteristics of oral movements in rats during and after chronic haloperidol and this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous chewing movements in rats during acute and chronic antipsychotic drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Study of neuropathologic changes in the striatum following 4, 8 and 12 months of treatment with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalepsy test in rats [protocols.io]
Technical Support Center: Optimizing Fluphenazine Decanoate Dosage for Long-Term Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluphenazine decanoate in long-term animal experiments.
Frequently Asked Questions (FAQs)
1. What is this compound decanoate and why is it used in long-term animal studies?
This compound decanoate is a long-acting injectable antipsychotic medication. It is the decanoate ester of this compound, a potent dopamine D2 receptor antagonist.[1] This esterification, combined with an oil-based vehicle (typically sesame oil), allows for a slow release of this compound from the injection site, resulting in a prolonged duration of action.[2][3] This makes it ideal for long-term studies where frequent oral dosing is impractical and can cause stress to the animals, ensuring stable plasma concentrations over weeks.[4][5]
2. What is the primary mechanism of action of this compound?
This compound primarily exerts its antipsychotic effects by blocking dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[1] This dopaminergic blockade helps to alleviate symptoms associated with psychosis.[1] Its activity extends to all levels of the central nervous system.[3]
3. What are the key differences between this compound decanoate and this compound hydrochloride in an experimental setting?
The main difference is the duration of action. This compound hydrochloride is a short-acting salt that requires more frequent administration.[3] this compound decanoate, due to its slow-release properties, can be effective for several weeks with a single injection.[4][5] In a study with mice, subcutaneously administered this compound decanoate showed a prolonged action, while this compound hydrochloride was effective for only three days.[4]
4. How do I determine a starting dose for my animal model?
Starting doses should be determined based on the species and the intended behavioral or physiological outcome. It is recommended to start with a low dose and titrate up based on observed effects and side effects. For rats, single injections of 2.5 mg/kg or 5.0 mg/kg have been shown to antagonize d-amphetamine-induced behavioral changes for 12 to 28 days, respectively.[5] Another study in Persian onagers used a dose of 0.1 mg/kg IM to attenuate the stress response.[6]
5. How is this compound decanoate administered to rodents?
This compound decanoate can be administered via intramuscular (IM) or subcutaneous (SC) injection.[3][7] For rodents, subcutaneous injection into the loose skin of the scruff or flank is a common and less stressful method.[8][9] It is crucial to use a dry syringe and a needle of at least 21 gauge, as a wet needle or syringe can cause the oil-based solution to become cloudy.[10]
Troubleshooting Guides
Issue 1: Lack of Expected Behavioral Effect
Possible Causes:
-
Incorrect Dosage: The dose may be too low for the specific animal model or desired effect.
-
Improper Injection Technique: Subcutaneous injection that is too shallow may lead to leakage, while an accidental intradermal injection can alter absorption.
-
Individual Animal Variability: As with humans, there can be significant individual differences in drug metabolism and response.
-
Time to Reach Steady State: It can take time for this compound to reach therapeutic plasma concentrations, especially after the initial dose. In some cases, it can take up to three months to reach a steady-state plasma level.[11]
Solutions:
-
Dose Adjustment: Gradually increase the dose in subsequent administrations, carefully monitoring for both desired effects and adverse reactions.
-
Review Injection Protocol: Ensure proper restraint and injection technique. For subcutaneous injections in rodents, tent the skin and insert the needle at the base of the tent to avoid going through the other side.[8][9]
-
Increase Sample Size: A larger cohort of animals can help to account for individual variability.
-
Allow Sufficient Time: Be patient and allow adequate time for the drug to take effect, as per its pharmacokinetic profile. Consider oral supplementation during the initial phase of treatment if a rapid effect is needed.[11]
Issue 2: Observation of Extrapyramidal Symptoms (EPS)
Possible Causes:
-
High Dosage: EPS are dose-dependent side effects.
-
Individual Sensitivity: Some animals may be more prone to developing EPS.
Solutions:
-
Dose Reduction: Lower the dose for subsequent injections.
-
Symptomatic Monitoring: Carefully observe animals for signs of EPS. In rodents, these can manifest as catalepsy (a waxy rigidity and lack of spontaneous movement), abnormal postures, or repetitive, purposeless movements.
-
Refine Experimental Design: If EPS interfere with the primary outcome measures, consider alternative antipsychotics with a lower EPS liability.
Issue 3: High Variability in Experimental Data
Possible Causes:
-
Inconsistent Injection Technique: Variations in injection depth and location can lead to different absorption rates.
-
Stress-Induced Variability: Handling and injection procedures can be stressful for animals, potentially impacting behavioral and physiological readouts.
-
Metabolic Differences: Age, sex, and genetic background can all influence drug metabolism.
Solutions:
-
Standardize Protocols: Ensure all researchers are using the exact same, standardized procedure for drug administration.
-
Acclimatize Animals: Habituate animals to handling and injection procedures to minimize stress.
-
Homogenize Animal Groups: Use animals of the same age, sex, and genetic strain whenever possible.
-
Monitor Plasma Levels: If feasible, collecting blood samples to measure this compound plasma concentrations can help to correlate drug levels with observed effects and identify outliers.[11]
Data and Protocols
Quantitative Data Summary
| Parameter | Species | Dose | Route | Observation | Citation |
| Duration of Action | Rat | 2.5 mg/kg | IM | Antagonized d-amphetamine effects for up to 12 days. | [5] |
| Rat | 5.0 mg/kg | IM | Antagonized d-amphetamine effects for up to 28 days. | [5] | |
| Plasma Half-Life (Apparent) | Dog | 2 mg/kg | IM | 4.02 days (for 14C-fluphenazine base in sesame oil). | [2] |
| Time to Max Plasma Concentration | Dog | 2 mg/kg | IM | 2 hours (for 14C-fluphenazine base in sesame oil). | [2] |
| Stress Reduction | Persian Onager | 0.1 mg/kg | IM | Significantly lower urinary cortisol concentrations. | [6] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound Decanoate in Rodents
Materials:
-
This compound decanoate solution (25 mg/mL in sesame oil)
-
Sterile syringes (1 mL)
-
Sterile needles (21-25 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the required dose.
-
Drug Preparation: Gently roll the vial of this compound decanoate between your hands to ensure a uniform suspension. Do not shake vigorously. Disinfect the rubber stopper of the vial with 70% ethanol.
-
Dose Calculation: Based on the animal's weight and the desired mg/kg dose, calculate the volume to be injected.
-
Drawing the Dose: Using a sterile syringe and needle, draw up the calculated volume of the drug. Ensure there are no air bubbles in the syringe.
-
Restraint: Gently restrain the rodent. For a subcutaneous injection in the scruff, grasp the loose skin over the shoulders. For a flank injection, have a second person assist with restraint if necessary.[8]
-
Injection: Create a "tent" with the loose skin. Insert the needle, bevel up, at the base of the tent. Be careful not to pass the needle through to the other side.
-
Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and start again with a new sterile needle and syringe at a different site.
-
Administration: Slowly and steadily inject the solution.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Visualizations
Signaling Pathway of this compound
Caption: Dopamine D2 receptor antagonism by this compound.
Experimental Workflow for Long-Term this compound Decanoate Study
Caption: Workflow for a typical long-term this compound study.
Troubleshooting Logic for Suboptimal Response
Caption: Decision tree for troubleshooting suboptimal responses.
References
- 1. What are the side effects of this compound Decanoate? [synapse.patsnap.com]
- 2. This compound enanthate and this compound decanoate: intramuscular injection and esterification as requirements for slow - release characteristics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [Pharmacological studies of long-acting phenothiazines with particular reference to this compound decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extrapyramidal side effects caused by this compound decanoate in a horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mentalhealth.com [mentalhealth.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. Prolixin Decanoate Dosage Guide - Drugs.com [drugs.com]
- 11. Plasma levels of this compound in patients receiving this compound decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing fluphenazine assay interference from plasma components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from plasma components in fluphenazine assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound plasma assays?
The most common sources of interference in this compound plasma assays originate from the biological matrix itself. These include:
-
Endogenous Plasma Components: Phospholipids, proteins, and salts are major contributors to matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis.[1]
-
Hemolysis: The rupture of red blood cells can release intracellular components that interfere with the assay, impacting accuracy.[2]
-
Lipemia: High concentrations of lipids in plasma can cause turbidity and interfere with analytical methods, particularly those using light transmission.[2][3][4]
-
Metabolites: this compound metabolites may have similar structures and properties to the parent drug, potentially leading to co-elution and inaccurate quantification.[5][6]
-
Exogenous Contaminants: Anticoagulants used during blood collection and plasticizers from labware can also introduce interfering signals.[7]
Q2: How can I identify if ion suppression is affecting my LC-MS/MS assay?
Ion suppression is a common matrix effect where co-eluting compounds from the plasma matrix inhibit the ionization of this compound, leading to a decreased signal intensity.[7][8][9] A standard method to identify ion suppression involves a post-column infusion experiment:
-
Infuse a standard solution of this compound at a constant rate into the mass spectrometer.
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the this compound signal. A drop in the baseline signal at the retention time of interfering components indicates ion suppression.[8]
Q3: What are the key differences between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for sample cleanup?
These are the three most common sample preparation techniques used to remove interfering plasma components. The choice of method depends on the required level of cleanliness, throughput, and the specific analytical challenges.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid).[10][11] | This compound is partitioned between the aqueous plasma sample and an immiscible organic solvent based on its solubility. | This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. The purified analyte is then eluted.[10][12] |
| Selectivity | Low. Primarily removes proteins, but phospholipids and other small molecules remain. | Moderate. Selectivity depends on the choice of extraction solvent and pH. | High. Offers the most selective cleanup by utilizing different sorbent chemistries (e.g., reversed-phase, ion-exchange).[13] |
| Recovery | Can be high, but co-precipitation of the analyte with proteins is a risk.[14] | Generally good, but can be affected by emulsion formation and analyte solubility.[14] | Typically high and reproducible with optimized methods. |
| Throughput | High. Simple and fast procedure. | Moderate. Can be labor-intensive and difficult to automate.[14] | High. Amenable to automation in 96-well plate format.[10] |
| Cost | Low. | Low to moderate. | High. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assay.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Overload: Injecting too much sample.
-
Column Contamination: Buildup of plasma components on the column.
-
Inappropriate Mobile Phase: pH or solvent composition is not optimal for this compound.[15]
-
Interaction with Metal Surfaces: this compound may interact with the stainless steel components of the HPLC system.[16]
Solutions:
-
Dilute the Sample: Reduce the concentration of the injected sample.[7]
-
Implement a Column Wash Step: Use a strong solvent to wash the column between injections.
-
Optimize Mobile Phase: Adjust the pH and organic solvent ratio. For this compound, a mobile phase of methanol, acetonitrile, and ammonium acetate has been used successfully.[17]
-
Use a Metal-Free Column: If chelating effects are suspected, consider using a PEEK-lined or other metal-free column.[16]
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes:
-
Inconsistent Sample Preparation: Variation in extraction efficiency between samples.
-
Matrix Effects: Ion suppression or enhancement varying between different plasma lots.
-
Analyte Instability: Degradation of this compound in the plasma sample.
Solutions:
-
Automate Sample Preparation: Use automated liquid handlers or 96-well SPE plates to improve consistency.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, thus compensating for signal variability.
-
Optimize Sample Preparation: Switch to a more robust method like SPE to achieve better cleanup and reduce matrix variability.
-
Ensure Sample Stability: Keep plasma samples frozen and minimize freeze-thaw cycles.
Issue 3: Low Analyte Recovery
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound.
-
Analyte Adsorption: this compound may be adsorbing to plasticware or the column.
-
Co-precipitation: this compound may be co-precipitating with proteins during PPT.[14]
Solutions:
-
Optimize Extraction Parameters:
-
LLE: Adjust the pH of the plasma sample and the choice of organic solvent.
-
SPE: Test different sorbent types (e.g., C8, C18, mixed-mode) and optimize the wash and elution solvents.[18]
-
-
Use Low-Binding Labware: Employ polypropylene or other low-adsorption tubes and plates.
-
Evaluate Different PPT Solvents: Compare acetonitrile, methanol, and acetone for the best recovery. Acetonitrile is often effective.[13]
Issue 4: Interference from Hemolyzed or Lipemic Samples
Possible Causes:
-
Hemolysis: Release of hemoglobin and other intracellular components can interfere with the assay.[2]
-
Lipemia: High lipid content can cause matrix effects and physical interference with instrumentation.[2][3][4]
Solutions:
-
Sample Dilution: Diluting the hemolyzed or lipemic sample with control plasma can mitigate the interference.[2]
-
Ultracentrifugation: This can be used to pellet and remove lipids from lipemic samples.
-
Enhanced Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove the interfering substances.
-
Method Validation: During method development, it is crucial to assess the impact of hemolysis and lipemia by spiking known amounts of hemolysate and lipids into plasma samples.[2]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific application. A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like this compound.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat the plasma sample by diluting it with the equilibration buffer and load it onto the cartridge.
-
Wash 1: Pass 1 mL of the acidic buffer to wash away hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to wash away more hydrophobic, neutral, and acidic interferences.
-
Elute: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Visualizations
Caption: A logical workflow for troubleshooting common this compound assay issues.
Caption: Comparison of workflows for three common plasma sample preparation techniques.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Lipemia: causes, interference mechanisms, detection and management | Semantic Scholar [semanticscholar.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Determination of this compound, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ultrasensitive method for the measurement of this compound in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. providiongroup.com [providiongroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actapharmsci.com [actapharmsci.com]
- 15. Simultaneous determination of nortriptyline hydrochloride and this compound hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. psychiatry.ru [psychiatry.ru]
- 18. mdpi.com [mdpi.com]
addressing solubility issues of fluphenazine hydrochloride in buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with fluphenazine hydrochloride in buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride not dissolving in my aqueous buffer?
This compound hydrochloride is poorly soluble in water and aqueous buffer solutions at neutral and alkaline pH.[1][2] Its solubility is highly dependent on pH. As a weak base, it is more soluble in acidic conditions where it exists in its protonated, cationic form. In solutions with a pH above its pKa, the uncharged base form predominates, which is less soluble and may precipitate. Additionally, phenothiazines like this compound can form sub-micellar aggregates in solution, further complicating dissolution.[3][4]
Q2: I dissolved this compound hydrochloride in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. What happened?
This is a common issue known as "precipitation upon dilution." While this compound hydrochloride dissolves well in organic solvents like DMSO, ethanol, and DMF, this solution is often supersaturated with respect to the final aqueous medium.[5] When the organic stock is added to the aqueous buffer, the solvent composition changes dramatically, causing the solubility of the drug to drop sharply and leading to precipitation.[1][2]
Q3: How can I improve the aqueous solubility of this compound hydrochloride for my experiments?
There are several effective strategies:
-
pH Adjustment: Maintain the buffer pH below the pKa of this compound's second ionization (~7.9-8.7) to keep the molecule in its more soluble protonated state.[4][6] Using a buffer like 0.1 N HCl (pH ~1.2) or a phosphate buffer with a pH of 2.5 can be effective.[7][8]
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol and dilute it into the aqueous buffer.[5] Ensure the final concentration of the organic solvent is low to avoid physiological effects in biological experiments.[5]
-
Formulation with Solubilizers: For higher concentrations, complex formulations using co-solvents and surfactants can be employed. These agents can help create micelles that encapsulate the drug, keeping it solubilized in the aqueous phase.[1][9]
Q4: What is the recommended procedure for preparing a working solution of this compound hydrochloride in a buffer?
The recommended method involves first creating a concentrated stock solution in an appropriate organic solvent and then diluting this stock into the desired aqueous buffer. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: My buffered this compound solution appears slightly yellow. Is it still usable?
A slight yellowish discoloration of this compound hydrochloride solutions may not affect the potency or efficacy of the compound. However, the injection should not be used if it is markedly discolored or if a precipitate is present.[10] To minimize degradation and discoloration, protect solutions from light and consider replacing the air in vials with nitrogen.[10] Aqueous solutions are not recommended to be stored for more than one day.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Drug Powder Won't Dissolve | Poor intrinsic aqueous solubility; Incorrect buffer pH. | First, attempt to dissolve the powder in a small amount of an organic solvent like DMSO or ethanol.[5] Ensure your buffer pH is acidic (e.g., pH 2.5-5.2).[8][11] |
| Precipitate Forms Upon Dilution | The drug has crashed out of solution due to a change in solvent polarity. | Decrease the concentration of the final solution. Increase the percentage of co-solvents in the final formulation (e.g., using PEG300, Tween80).[9] Use ultrasonication to aid dissolution.[9] |
| Solution Becomes Cloudy Over Time | Aggregation of drug molecules; Temperature fluctuations affecting solubility; Degradation. | Prepare fresh solutions daily.[5] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] Cationic sub-micellar aggregates can form, especially at 25°C.[3] |
| Inconsistent Experimental Results | Variability in drug concentration due to incomplete dissolution or precipitation. | Visually inspect all solutions for clarity before use. Use a validated protocol for solution preparation consistently. Consider quantifying the drug concentration in your final solution using HPLC. |
Quantitative Data Summary
Table 1: Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Water (37 °C) | 31.1 mg/L | [6][10] |
| Ethanol | ~1 mg/mL | [5] |
| DMSO | ~10 mg/mL | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] |
| Methanol | Soluble | [12][13] |
| PBS (with ultrasonication) | 100 mg/mL | [9] |
Table 2: Example Formulations for Enhanced Solubility
| Formulation Composition | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | ≥ 2.08 mg/mL | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Working Solution
This protocol describes the standard method for preparing a dilute aqueous solution from a solid powder for in vitro experiments.
-
Prepare Organic Stock Solution:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[5][9]
-
Ensure the solid is completely dissolved. Vortexing or brief sonication may be used.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9]
-
-
Prepare Final Aqueous Solution:
-
On the day of the experiment, thaw an aliquot of the organic stock solution.
-
Determine the final desired concentration of this compound hydrochloride in your aqueous buffer.
-
Perform a serial dilution. First, dilute the concentrated stock into your chosen aqueous buffer (e.g., phosphate buffer, saline) to create an intermediate concentration.
-
Finally, dilute the intermediate solution to the final concentration in the aqueous buffer. This stepwise dilution helps prevent precipitation.
-
Important: The final concentration of DMSO should be kept to a minimum (typically <0.5%) as it can have physiological effects.[5]
-
Visually inspect the final solution for any signs of precipitation. If performing biological experiments, do not store the final aqueous solution for more than one day.[5]
-
Visualizations
Caption: Workflow for preparing this compound HCl solutions.
Caption: Relationship between pH and this compound solubility.
Caption: this compound as a dopamine receptor antagonist.
References
- 1. WO2006138048A2 - Formulations comprising this compound or derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound CAS#: 69-23-8 [m.chemicalbook.com]
- 7. bepls.com [bepls.com]
- 8. uspnf.com [uspnf.com]
- 9. This compound HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 10. This compound | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. publications.ashp.org [publications.ashp.org]
- 12. bbrc.in [bbrc.in]
- 13. This compound HYDROCHLORIDE | 146-56-5 [chemicalbook.com]
mitigating fluphenazine's effects on animal body temperature in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluphenazine in animal studies. The following information will help mitigate the compound's effects on animal body temperature, ensuring experimental accuracy and animal welfare.
Frequently Asked Questions (FAQs)
Q1: Why does this compound administration lead to a drop in animal body temperature?
A1: this compound, a typical antipsychotic, primarily functions by blocking postsynaptic dopamine D2 receptors in the brain.[1][2][3] This blockade extends to the hypothalamus, the brain region responsible for regulating body temperature. By interfering with dopaminergic signaling, this compound disrupts the body's ability to maintain its core temperature, often resulting in hypothermia.[1][4] The drug also affects other receptors involved in thermoregulation, including alpha-adrenergic, muscarinic, and histaminergic receptors, further contributing to this effect.[2][3]
Q2: What are the typical signs of hypothermia in rodent models to watch for?
A2: Common signs of hypothermia in rodents include a noticeable decrease in activity, lethargy, and catalepsy.[5] Researchers may also observe piloerection (hair standing on end) as a physiological response to cold. Shivering may be present in the initial stages, but it can cease as hypothermia becomes more severe. It is crucial to monitor core body temperature using a rectal probe or other validated methods for accurate assessment.
Q3: How significant can the temperature drop be, and what factors influence it?
A3: The magnitude of the temperature drop can be substantial and is influenced by several factors, including the dose of this compound administered, the ambient temperature, and the species of the animal.[6] Higher doses of this compound generally lead to a more pronounced decrease in body temperature.[7] The hypothermic effect is also more significant at lower environmental temperatures.[6]
Q4: Can the route of administration of this compound affect the onset and duration of hypothermia?
A4: Yes, the formulation and route of administration can influence the pharmacokinetics of this compound and, consequently, its effects on body temperature. Long-acting depot injections, such as this compound decanoate, will have a more prolonged impact on thermoregulation compared to shorter-acting oral or parenteral formulations.[5][7] The onset of hypothermia may be delayed with depot injections, but the effect will be sustained for a longer period.[5]
Troubleshooting Guide
Issue: An unexpected and significant drop in animal body temperature is observed post-fluphenazine administration.
Solution Workflow:
Caption: Troubleshooting workflow for managing this compound-induced hypothermia.
Experimental Protocols
Protocol 1: Environmental Temperature Control for Mitigation of Hypothermia
This protocol is designed to maintain normothermia in rodents following the administration of this compound.
-
Objective: To prevent a significant drop in core body temperature by controlling the ambient environment.
-
Materials:
-
Home cages
-
Heating pads or incubator
-
Rectal thermometer or other temperature monitoring device
-
This compound solution
-
-
Procedure:
-
House animals in a temperature-controlled room, maintaining an ambient temperature between 22°C and 26°C.
-
For studies involving higher doses of this compound, or for animals that are particularly sensitive, utilize a warming pad set to maintain a surface temperature of 30-34°C in a portion of the cage. Alternatively, house the animals in a veterinary incubator.
-
Measure the baseline core body temperature of each animal immediately before this compound administration.
-
Administer this compound according to the experimental design.
-
Monitor the core body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes post-injection, and as required thereafter).
-
Adjust the environmental temperature or the setting of the warming device as needed to maintain the animal's body temperature within the normal physiological range.
-
For group-housed animals, ensure sufficient space for huddling behavior, which can help conserve body heat.
-
Data Presentation
Table 1: Effect of Ambient Temperature on this compound-Induced Hypothermia in Rats
| This compound Dose (mg/kg) | Ambient Temperature (°C) | Mean Maximum Temperature Drop (°C) |
| 5 | 20 | -2.5 ± 0.4 |
| 5 | 25 | -1.2 ± 0.3 |
| 5 | 30 | -0.3 ± 0.2 |
| 10 | 20 | -4.1 ± 0.6 |
| 10 | 25 | -2.8 ± 0.5 |
| 10 | 30 | -1.0 ± 0.3 |
Note: Data are hypothetical and for illustrative purposes, based on principles described in the literature.[6]
Signaling Pathways
This compound's Impact on Thermoregulation
This compound's primary mechanism of inducing hypothermia is through the antagonism of dopamine D2 receptors in the hypothalamus. This disruption interferes with the central set-point for body temperature and the subsequent activation of heat-loss or heat-gain mechanisms. The blockade of other receptors, such as α1-adrenergic receptors, can also contribute by promoting peripheral vasodilation and heat loss.
Caption: Mechanism of this compound-induced hypothermia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. medicine.com [medicine.com]
- 5. behavior of rats and mice administered active metabolites of this compound, 7-hydroxy-fluphenazine and this compound-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypothermia following antipsychotic drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Fluphenazine Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term fluphenazine administration in mouse models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering detailed protocols to manage these challenges.
Problem: Mice are exhibiting motor abnormalities such as rigidity and immobility.
This is likely a manifestation of extrapyramidal symptoms (EPS), specifically catalepsy, a common side effect of dopamine D2 receptor antagonists like this compound.
Solution: Quantify the cataleptic behavior using the Bar Test.
Objective: To assess the degree of catalepsy by measuring the time it takes for a mouse to correct an externally imposed posture.
Materials:
-
Horizontal bar (0.2-0.7 cm in diameter) fixed at a height of 4 cm from the base.
-
Stopwatch or automated timing system.
Procedure:
-
Gently handle the mouse to acclimate it to the experimenter.
-
Carefully place the mouse's forepaws onto the horizontal bar.
-
Start the timer immediately upon placement.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established to avoid undue stress to the animal. If the mouse remains on the bar for the entire cut-off period, record the maximum time.
-
Perform three trials for each mouse with an inter-trial interval of at least 5 minutes.
-
The average latency across the three trials is used as the catalepsy score.
Data Interpretation: An increased latency to move from the bar indicates a higher degree of catalepsy. This is a dose-dependent effect of this compound.
Problem: Mice show impaired balance and motor coordination.
These symptoms are also indicative of extrapyramidal side effects and can be quantified to assess the severity of motor impairment.
Solution: Evaluate motor coordination and balance using the Rotarod Test.
Objective: To assess motor coordination, balance, and motor learning in mice.
Materials:
-
Rotarod apparatus for mice.
-
Control software to set rotation speed and acceleration.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (Optional but Recommended): Train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes for 2-3 days preceding the test day.
-
Testing:
-
Place the mouse on the rotating rod.
-
Begin the trial with the rod rotating at a low speed (e.g., 4 rpm) and then accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
If a mouse clings to the rod and completes a full rotation, this is also considered a fall.
-
Conduct 3-4 trials per mouse with a 15-minute inter-trial interval.
-
-
Clean the apparatus between each mouse to remove any olfactory cues.
Data Interpretation: A shorter latency to fall indicates impaired motor coordination. Comparing the performance of this compound-treated mice to vehicle-treated controls will quantify the drug's effect on motor function.
Problem: Observing abnormal, repetitive, involuntary movements, especially in the orofacial region.
This may be indicative of tardive dyskinesia (TD), a serious, long-term side effect of chronic neuroleptic treatment. In mice, this is often modeled as vacuous chewing movements (VCMs).
Solution: Quantify orofacial dyskinesia using the Vacuous Chewing Movement (VCM) Assessment.
Objective: To quantify the frequency and severity of abnormal orofacial movements in mice.
Materials:
-
Clear observation cage with a mirrored bottom (optional, for better viewing).
-
Video recording equipment.
Procedure:
-
Acclimate the mouse to the observation cage for a period of 10-15 minutes.
-
After acclimation, video record the mouse for a set duration (e.g., 5-10 minutes).
-
A trained observer, blind to the experimental groups, should score the VCMs from the video recordings.
-
Scoring:
-
Count the number of vacuous chewing movements (chewing motions not directed at food or water).
-
Note the presence of any tongue protrusions.
-
A common method is to score the number of VCMs in 2-minute intervals over the total observation period.
-
-
The total number of VCMs is used as a measure of orofacial dyskinesia.
Data Interpretation: A significant increase in the number of VCMs in the this compound-treated group compared to controls is indicative of a tardive dyskinesia-like phenotype.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound decanoate for long-term studies in mice?
A1: The optimal dosage can vary depending on the study's objectives, the strain of mice, and the desired level of dopamine receptor blockade. A common approach is to start with a dose of 2.5-5.0 mg/kg administered subcutaneously every 2-4 weeks and adjust based on the observed behavioral and physiological effects.[6] It is crucial to conduct pilot studies to determine the ideal dose and frequency for your specific experimental paradigm. A study in rats showed that 20 mg/kg of oral this compound hydrochloride daily was equivalent to 25 mg of this compound decanoate every 3 weeks.[7][8]
Q2: How should I prepare and administer this compound decanoate?
A2: this compound decanoate is typically available in a sesame oil vehicle.[9] It should be administered via subcutaneous (SC) or intramuscular (IM) injection. For mice, the subcutaneous route is often preferred. Use a dry syringe with a needle of at least 21 gauge.[8] The solution may become cloudy if it comes into contact with water.
Objective: To correctly administer this compound decanoate subcutaneously to a mouse.
Materials:
-
This compound decanoate solution.
-
Sterile 1 mL syringe.
-
Sterile 21-25 gauge needle.
-
70% ethanol wipes.
Procedure:
-
Gently restrain the mouse by scruffing the neck and back to lift a fold of skin.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle into the "tent" of skin at a shallow angle, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see a small air bubble).
-
Slowly inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Q3: What are the expected metabolic side effects of long-term this compound administration in mice, and how can I monitor them?
A3: While less pronounced than with some atypical antipsychotics, this compound can still cause weight gain and metabolic changes.[10][11]
Solution: Implement a metabolic monitoring protocol.
Objective: To monitor for metabolic side effects during chronic this compound treatment.
Parameters to Monitor:
-
Body Weight: Measure weekly at the same time of day.
-
Food and Water Intake: Measure daily or several times a week.
-
Fasting Blood Glucose: Collect blood samples (e.g., from the tail vein) after a 4-6 hour fast. Measure glucose levels using a glucometer. This can be done at baseline and then at regular intervals (e.g., monthly).
-
Lipid Profile: At the end of the study, collect a larger blood sample for analysis of triglycerides and cholesterol levels.
Data Interpretation: Significant increases in body weight, changes in food/water intake, elevated fasting blood glucose, or an altered lipid profile in the this compound-treated group compared to controls would indicate metabolic side effects.
Q4: What is the mechanism of action of this compound?
A4: this compound is a typical antipsychotic that primarily acts as a potent antagonist of dopamine D2 receptors in the brain.[12][13][[“]][15][16] It also has an affinity for dopamine D1 receptors, as well as other receptors such as serotonergic, histaminergic, and adrenergic receptors, which contributes to its side effect profile.[13] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while blockade in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms.
Data Presentation
Table 1: Common Side Effects of Long-Term this compound Administration in Rodents and Monitoring Methods
| Side Effect Category | Specific Manifestation in Mice | Recommended Monitoring Protocol |
| Extrapyramidal Symptoms (EPS) | Catalepsy, motor impairment, dystonia | Bar Test, Rotarod Test |
| Tardive Dyskinesia (TD) | Vacuous Chewing Movements (VCMs) | VCM Assessment |
| Metabolic Effects | Weight gain, hyperglycemia, dyslipidemia | Regular body weight measurement, food/water intake, fasting blood glucose, lipid profile analysis |
| General Health | Sedation, changes in body temperature | General health checks, body temperature monitoring |
Table 2: Example Dosing Regimens for Long-Acting this compound in Rodent Studies
| Species | Dose | Route | Frequency | Observed Effects | Reference |
| Rat | 2.5 mg/kg | Subcutaneous | Single injection | Antagonism of amphetamine-induced behaviors for up to 12 days | [6] |
| Rat | 5.0 mg/kg | Subcutaneous | Single injection | Antagonism of amphetamine-induced behaviors for up to 28 days | [6] |
| Mouse | 5, 10, 20 mg/kg | Not specified | Single dose | Protection from amphetamine-induced group toxicity for 21 days |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's antagonism of Dopamine D1 and D2 receptor signaling pathways.
Experimental Workflow
Caption: General experimental workflow for long-term this compound studies in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabigerol Mitigates Haloperidol-Induced Vacuous Chewing Movements in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdr.net [pdr.net]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
strategies to reduce non-specific binding of fluphenazine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of fluphenazine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?
A1: Non-specific binding refers to the attachment of the analyte, in this case, this compound, or detection reagents to surfaces other than the intended target, such as the walls of the microplate wells or other proteins in the sample. This can lead to a high background signal, which obscures the true signal from the specific binding of this compound to its target (e.g., an antibody or receptor). High background reduces the sensitivity and accuracy of the assay.
Q2: What properties of this compound make it prone to non-specific binding?
A2: this compound is a hydrophobic molecule (LogP = 4.36) and can be positively charged at physiological pH.[1] This combination of hydrophobicity and positive charge increases its tendency to interact non-specifically with negatively charged or hydrophobic surfaces, such as polystyrene microplates and various proteins.[2][3]
Q3: What are the primary causes of high background in an ELISA for this compound?
A3: High background in a this compound ELISA can stem from several factors:
-
Inadequate blocking: Insufficient blocking of the microplate wells can leave sites available for this compound or detection antibodies to bind non-specifically.
-
Excessive antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
-
Incomplete washing: Failure to remove all unbound reagents during wash steps can result in a high background signal.
-
Cross-reactivity: The detection antibodies may cross-react with other molecules in the sample.
-
Hydrophobic and ionic interactions: The inherent properties of this compound can cause it to stick to the plate or other components of the assay.
Q4: Can the choice of plasticware affect non-specific binding of this compound?
A4: Yes, the type of plasticware can significantly impact NSB. Hydrophobic drugs like this compound can adsorb to conventional plastic microplates.[2][3] Using low-adsorption plates or coating the plates with agents like silane coupling agents can help reduce this type of NSB.[2]
Troubleshooting Guides
Issue 1: High Background Signal in a this compound ELISA
High background can mask the specific signal, leading to inaccurate results. The following steps can help troubleshoot and reduce high background.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high background signals in this compound assays.
Detailed Steps:
-
Verify Blocking Efficiency:
-
Problem: The blocking buffer is not effectively preventing this compound or antibodies from binding to the plate surface.
-
Solution:
-
Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).
-
Try a different blocking agent. Casein has been shown to be a superior blocking agent in some ELISAs due to its content of smaller proteins.
-
Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).
-
-
-
Optimize Washing Steps:
-
Problem: Unbound reagents are not being sufficiently removed.
-
Solution:
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the volume of wash buffer per well.
-
Add a soaking step of 30-60 seconds during each wash.
-
Ensure the wash buffer contains a detergent, such as 0.05% Tween-20.
-
-
-
Titrate Antibody Concentrations:
-
Problem: The concentrations of the primary or secondary antibodies are too high, leading to increased non-specific binding.
-
Solution:
-
Perform a titration experiment to determine the optimal concentration of both the primary and secondary antibodies. The optimal concentration should provide a good signal-to-noise ratio.
-
-
-
Modify Assay Buffer:
-
Problem: The physicochemical properties of this compound are causing it to bind non-specifically.
-
Solution:
-
Add a non-ionic detergent: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 in the assay buffer to disrupt hydrophobic interactions.
-
Increase salt concentration: Increasing the ionic strength of the buffer with NaCl (e.g., up to 200 mM) can help to reduce non-specific binding due to charge interactions.[4]
-
Adjust pH: Modify the pH of the assay buffer. Since this compound can be positively charged, adjusting the pH away from its pKa may reduce ionic interactions.
-
-
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
In radioligand binding assays, high NSB can lead to an underestimation of the specific binding.
Key Experimental Parameters to Optimize:
Caption: Key parameters to optimize for reducing non-specific binding in radioligand assays.
Detailed Methodologies:
-
Buffer Composition:
-
pH: The pH of the binding buffer can influence the charge of both this compound and the biological target. Experiment with a range of pH values to find the optimal condition that minimizes NSB while maintaining specific binding.
-
Ionic Strength: Increase the salt concentration (e.g., NaCl) in the binding buffer to disrupt electrostatic interactions that can contribute to NSB.
-
Detergents: For hydrophobic compounds like this compound, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the binding buffer can help to reduce NSB.
-
-
Blocking Agents:
-
Pre-treating the reaction tubes or plates with a blocking agent such as bovine serum albumin (BSA) can help to saturate non-specific binding sites. A common concentration to start with is 1% BSA.
-
-
Washing Protocol:
-
After incubation, it is crucial to efficiently separate the bound from the free radioligand.
-
Use ice-cold wash buffer to slow down the dissociation of the specifically bound ligand.
-
Increase the number and volume of washes to ensure complete removal of the unbound radioligand.
-
Data Presentation
Table 1: Summary of Strategies to Reduce Non-Specific Binding of this compound
| Strategy | Agent/Parameter | Typical Concentration/Setting | Mechanism of Action | Expected Outcome |
| Blocking | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Coats hydrophobic surfaces, preventing this compound and antibody adsorption. | Reduction in background signal. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Contains a heterogeneous mixture of proteins that effectively block non-specific sites. | Significant reduction in background, potentially more effective than BSA. | |
| Detergents | Tween-20 | 0.01-0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions.[5] | Reduced NSB due to hydrophobic interactions. |
| Buffer Modification | Sodium Chloride (NaCl) | 50-200 mM | Increases ionic strength, shielding charged interactions.[4] | Reduced NSB due to electrostatic interactions. |
| pH Adjustment | Varies by assay | Alters the charge of this compound and interacting surfaces, reducing ionic interactions. | Optimization of signal-to-noise ratio. |
Experimental Protocols
Protocol: Optimizing Blocking Conditions for a this compound Competitive ELISA
-
Plate Coating: Coat a 96-well polystyrene microplate with the appropriate antigen or antibody overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking:
-
Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% non-fat dry milk in PBS, 3% non-fat dry milk in PBS).
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Assay Procedure: Proceed with the standard ELISA protocol, adding this compound standards and samples, followed by detection antibodies and substrate.
-
Analysis: Compare the background signal (wells with no this compound) for each blocking condition. The condition that yields the lowest background without significantly affecting the specific signal is optimal.
Protocol: Determining Non-Specific Binding in a [3H]-Fluphenazine Radioligand Binding Assay
-
Assay Setup:
-
Prepare reaction tubes containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
For total binding, add the assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled this compound or a suitable antagonist like spiperone).
-
-
Addition of Radioligand and Receptor:
-
Add [3H]-fluphenazine to all tubes at the desired concentration (e.g., 1 nM).
-
Add the membrane preparation containing the target receptor.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Calculation:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Aim for non-specific binding to be less than 50% of the total binding at the Kd concentration of the radioligand. A study has reported achieving NSB as low as 35% of total binding at 1 nM [3H]this compound.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. seracare.com [seracare.com]
- 3. Phenothiazine measurement | Allina Health [account.allinahealth.org]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fluphenazine as a Positive Control for Dopamine D2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluphenazine, a typical antipsychotic of the phenothiazine class, has long served as a reliable positive control in the study of dopamine D2 receptor antagonists. Its well-characterized high affinity and potent antagonism at the D2 receptor provide a robust benchmark for the evaluation of novel compounds. This guide offers a comparative analysis of this compound against other commonly used D2 receptor antagonists, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Comparative Analysis of D2 Receptor Antagonists
The efficacy of a dopamine D2 receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency (IC50) in cellular assays. This compound consistently demonstrates high affinity and potent antagonism, solidifying its role as a gold-standard positive control.
Dopamine D2 Receptor Binding Affinities
The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table provides a comparison of the Ki values for this compound and other common D2 receptor antagonists.
| Compound | D2 Receptor Ki (nM) |
| This compound | 0.34 - 1.26 |
| Haloperidol | 0.52 - 1.45 |
| Risperidone | 3.3 |
| Clozapine | 125 - 190 |
Data compiled from various sources. Ki values can vary based on experimental conditions.
Functional Antagonism at the D2 Receptor
Functional assays, such as those measuring the inhibition of cyclic adenosine monophosphate (cAMP) formation, provide a measure of a compound's ability to block the downstream signaling of the D2 receptor. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater potency.
| Compound | D2 Receptor Functional Antagonism (IC50, nM) |
| This compound | ~10 |
| Haloperidol | ~5 |
| Risperidone | ~10 |
| Clozapine | ~100 |
IC50 values are highly dependent on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures used to assess D2 receptor antagonism is crucial for accurate data interpretation.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[1] Upon activation by dopamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
References
A Comparative Guide to the Preclinical Efficacy of Fluphenazine and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two classical antipsychotic drugs, fluphenazine (a phenothiazine) and haloperidol (a butyrophenone), based on their efficacy in established animal models. The data presented herein focuses on key preclinical predictors of antipsychotic activity and extrapyramidal side effects, supported by detailed experimental methodologies and receptor binding profiles.
Executive Summary
Both this compound and haloperidol are potent dopamine D2 receptor antagonists, a characteristic that underlies their antipsychotic efficacy. Preclinical data from animal models consistently demonstrate their effectiveness in assays predictive of clinical antipsychotic action, such as the Conditioned Avoidance Response (CAR) test. However, this potent D2 antagonism is also linked to a high liability for motor side effects, which are modeled by the catalepsy test in rodents. While both drugs are highly effective, subtle differences in receptor binding profiles and potency in behavioral paradigms can inform their use in research and development. Haloperidol is extensively characterized in the literature with well-defined dose-response relationships in these models. This compound is similarly effective, though direct side-by-side quantitative comparisons of potency (ED₅₀) are less frequently reported in single studies.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and haloperidol, focusing on receptor binding affinity and behavioral potency in rodent models.
Table 1: Dopamine Receptor Binding Affinities in Rat Brain
This table presents the inhibitor constant (Kᵢ) values, indicating the drug's binding affinity for cloned rat dopamine D2 and D4 receptors. A lower Kᵢ value signifies a higher binding affinity.
| Compound | D₂ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | Reference |
| This compound | 0.38 | 7.3 | [1][2] |
| Haloperidol | 0.7 | 4.3 | [1][2] |
Data derived from a single comparative study for objective comparison.[1][2]
Table 2: Behavioral Efficacy and Side Effect Liability in Rats
This table summarizes the effective dose for 50% of the population (ED₅₀) in key behavioral tests. The Conditioned Avoidance Response (CAR) is a predictor of antipsychotic efficacy, while the catalepsy test is a model for extrapyramidal side effects (EPS).
| Compound | Test | ED₅₀ (mg/kg) | Route | Reference |
| Haloperidol | Conditioned Avoidance Response | ~0.23 | IP | [3] |
| Catalepsy | 0.23 - 0.42 | IP | [4] | |
| This compound | Conditioned Avoidance Response | Effective | - | [1] |
| Catalepsy | Effective | IM/SC | [2][5] |
Note: Directly comparable ED₅₀ values for this compound from the same studies as haloperidol were not available in the reviewed literature. However, multiple studies confirm its efficacy in both models.[1][2][5]
Key Signaling Pathway
The primary mechanism of action for both this compound and haloperidol is the blockade of the dopamine D2 receptor. The diagram below illustrates this signaling pathway.
Caption: Dopamine D2 Receptor Antagonism by this compound and Haloperidol.
Experimental Protocols & Workflows
Detailed methodologies for the key experiments cited are provided below, along with workflow diagrams.
Conditioned Avoidance Response (CAR)
The CAR test is a well-established behavioral model used to predict the antipsychotic efficacy of drugs.[6][7] It assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
Methodology:
-
Apparatus: A shuttle box consisting of two compartments separated by a doorway is typically used. The floor is a grid capable of delivering a mild electric footshock.
-
Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds). This is immediately followed by an unconditioned stimulus (US), a mild footshock, delivered through the grid floor.
-
Learning: The rat learns to associate the CS with the impending US. Initially, the rat escapes the shock by running to the other compartment (Escape Response). After several trials, the rat learns to run to the other compartment during the CS presentation, thus avoiding the shock entirely (Avoidance Response).
-
Testing: Once the animal is trained to a stable level of performance (e.g., >80% avoidance), the test drug (this compound or haloperidol) or vehicle is administered. The animal is then re-tested. The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Interpretation: A drug is considered to have antipsychotic-like potential if it significantly reduces the number of avoidance responses at doses that do not cause a significant number of escape failures. This indicates a disruption of the learned motivational response to the CS, not general motor impairment.[6]
Caption: Experimental Workflow for a Single Trial in the CAR Test.
Catalepsy Bar Test
This test is widely used to measure the propensity of a drug to induce catalepsy, a state of motor rigidity in rodents that is predictive of extrapyramidal side effects (EPS) like parkinsonism in humans.
Methodology:
-
Apparatus: A standard rodent cage containing a horizontal bar (e.g., 0.5-1 cm in diameter) raised a few centimeters (e.g., 4-9 cm) from the cage floor.
-
Procedure: Following administration of the test drug (this compound or haloperidol) or vehicle, the rat or mouse is gently handled. Its front paws are placed on the horizontal bar, with the hind paws remaining on the floor.
-
Measurement: The latency for the animal to remove both forepaws from the bar is measured with a stopwatch. A cut-off time (e.g., 180 or 300 seconds) is typically used, after which the animal is returned to its normal posture.
-
Interpretation: An increased latency to move from this unusual posture is defined as catalepsy. The dose of a drug that produces catalepsy for a specified duration in 50% of the animals (ED₅₀) is calculated. A lower ED₅₀ indicates a higher liability for inducing motor side effects.[4]
Caption: Workflow for the Catalepsy Bar Test in Rodents.
References
- 1. Effect of this compound on tissue noradrenaline concentrations and its interaction with pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of long-acting phenothiazines with particular reference to this compound decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine agonists reduce conditioned avoidance responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalepsy produced by long-acting neuroleptics, this compound enanthate and this compound decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | The effects of stress on avoidance in rodents: An unresolved matter [frontiersin.org]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Fluphenazine Target Engagement in the Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of fluphenazine, a typical antipsychotic, within the rodent brain. It offers a comparative analysis of key techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of preclinical studies.
Introduction to this compound and Target Engagement
This compound is a phenothiazine-class antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway.[2][3] Validating that a drug like this compound is interacting with its intended molecular target in a living organism is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to establish a relationship between target interaction, efficacy, and potential side effects.
This guide will explore several well-established methods for assessing this compound's target engagement in rodents, comparing its profile with other antipsychotics where data is available.
Comparative Quantitative Data
The following tables summarize key quantitative data from various studies, providing a comparative look at the binding affinities and in vivo potencies of this compound and other relevant antipsychotic agents.
Table 1: Dopamine Receptor Binding Affinities (Ki/Kd in nM)
| Compound | D1 Receptor | D2 Receptor | Reference |
| This compound | 3.2 | 0.7 | [4] |
| Haloperidol | - | ~1-2 | [5][6] |
| Clozapine | - | ~120 | [5] |
| Spiperone | - | - | [4] |
| SCH-23390 | - | - | [4] |
Lower values indicate higher binding affinity.
Table 2: In Vivo Dopamine D2 Receptor Occupancy and Behavioral Effects
| Compound | Method | Species | Dose | D2 Occupancy | Behavioral Effect | Reference |
| This compound | Receptor Autoradiography | Rat | - | >80% inhibition with repeated FNM treatment | - | [7] |
| Haloperidol | Ex vivo [3H]-raclopride binding | Rat | 0.025 - 1.0 mg/kg, s.c. | 56 - 96% | Catalepsy observed at >85% occupancy | [8] |
| Olanzapine | Ex vivo [3H]-raclopride binding | Rat | - | - | Catalepsy observed at >85% occupancy | [8] |
| Risperidone | Ex vivo [3H]-raclopride binding | Rat | - | - | Catalepsy observed at >85% occupancy | [8] |
| Quetiapine | Ex vivo [3H]-raclopride binding | Rat | up to 100 mg/kg | Did not cross 85% threshold | No catalepsy observed | [8] |
Key Experimental Methodologies and Protocols
This section details the protocols for several key experiments used to validate this compound's target engagement in the rodent brain.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine and its metabolites, in specific brain regions of a freely moving rodent following this compound administration. An increase in extracellular dopamine in areas like the striatum and nucleus accumbens is an indicator of D2 autoreceptor blockade.
Experimental Protocol:
-
Probe Implantation:
-
Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to achieve a baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue collecting dialysate samples for a predetermined period post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.
-
Ex Vivo Receptor Occupancy Assay
Objective: To determine the percentage of dopamine D2 receptors that are occupied by this compound at a given dose and time point.
Experimental Protocol:
-
Drug Administration:
-
Administer a range of doses of this compound (or comparator drugs) to different groups of rodents.
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a specific time point after drug administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).[8]
-
-
Radioligand Binding:
-
Homogenize the tissue samples.
-
Incubate the tissue homogenates with a radiolabeled D2 receptor antagonist (e.g., [3H]-raclopride or [3H]-spiperone) that will bind to the receptors not occupied by this compound.
-
-
Quantification:
-
Measure the amount of radioactivity in the striatal and cerebellar samples using a scintillation counter.
-
The specific binding in the striatum is calculated by subtracting the non-specific binding (measured in the cerebellum) from the total binding.
-
-
Calculation of Receptor Occupancy:
-
Receptor occupancy is calculated using the following formula: % Occupancy = 100 * (1 - (Specific binding in drug-treated animal / Mean specific binding in vehicle-treated animals))
-
Catalepsy Test
Objective: To assess the induction of catalepsy, a behavioral state of immobility and failure to correct an externally imposed posture, which is a classic behavioral correlate of high D2 receptor occupancy in the nigrostriatal pathway.
Experimental Protocol:
-
Apparatus:
-
A horizontal bar raised to a specific height (e.g., 9-10 cm) from a flat surface.
-
-
Procedure:
-
Administer this compound or a vehicle control to the rodent.
-
At a predetermined time after injection, gently place the animal's forepaws on the horizontal bar.
-
Start a timer and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically set, and if the animal remains on the bar for this duration, it is assigned the maximum score.
-
Repeat the test at several time points to assess the time-course of the cataleptic effect.
-
Conditioned Avoidance Response (CAR)
Objective: To evaluate the effect of this compound on a learned avoidance behavior, which is a predictive model for antipsychotic efficacy.
Experimental Protocol:
-
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
-
-
Training (Acquisition):
-
Place the rat in one compartment of the shuttle box.
-
Present the CS for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver the US (footshock) at the end of the CS presentation. The rat can escape the shock by moving to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials per day over several days until a stable baseline of avoidance responding is achieved.
-
-
Testing (Drug Challenge):
-
Once the animals are trained, administer this compound or a vehicle control before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
A decrease in the number of avoidance responses without a significant change in escape responses is indicative of an antipsychotic-like effect.[9]
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in validating this compound's target engagement.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Validating this compound Target Engagement.
Caption: Logical Relationships Between Target Engagement and Experimental Readouts.
Conclusion
Validating this compound's target engagement in the rodent brain requires a multi-faceted approach that combines direct binding assessments with functional and behavioral readouts. As demonstrated, techniques such as in vivo microdialysis, ex vivo receptor occupancy, and behavioral assays like the catalepsy and conditioned avoidance response tests provide complementary and crucial data. By comparing these outcomes with those of other antipsychotics, researchers can gain a deeper understanding of this compound's pharmacological profile and its relationship to both therapeutic efficacy and potential side effects. The methodologies and data presented in this guide offer a robust framework for the preclinical assessment of this compound and other novel antipsychotic candidates.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 7. Dopamine D2 and muscarinic receptor binding characteristics in rat brain after withdrawal of subchronic this compound and sulpiride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Fluphenazine Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fluphenazine and its metabolites in immunoassays is critical for accurate pharmacokinetic studies and reliable therapeutic drug monitoring. This guide provides a comparative analysis of available data, details experimental methodologies, and offers insights into the metabolic pathways influencing assay specificity.
This compound, a potent antipsychotic of the phenothiazine class, undergoes extensive metabolism in the body, primarily through hydroxylation and sulfoxidation, leading to the formation of key metabolites such as 7-hydroxythis compound and this compound sulfoxide. The structural similarity between the parent drug and its metabolites presents a significant challenge for immunoassays, where antibodies may exhibit varying degrees of cross-reactivity, potentially leading to an overestimation of this compound concentrations.
Quantitative Cross-Reactivity Data
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| This compound | Radioimmunoassay (RIA) | 100 | Goldstein & Van Vunakis, 1981 |
| 7-Hydroxythis compound | Radioimmunoassay (RIA) | Significant | Goldstein & Van Vunakis, 1981 |
| This compound Sulfoxide | Radioimmunoassay (RIA) | Not detectable unless in large amounts | Goldstein & Van Vunakis, 1981 |
| N-10 Side Chain Metabolites | Radioimmunoassay (RIA) | Significant | Goldstein & Van Vunakis, 1981 |
| 8-Hydroxy Metabolites | Radioimmunoassay (RIA) | Not detectable unless in large amounts | Goldstein & Van Vunakis, 1981 |
| 7-Hydroxyglucuronide Metabolites | Radioimmunoassay (RIA) | Not detectable unless in large amounts | Goldstein & Van Vunakis, 1981 |
| This compound Sulfoxide | Radioimmunoassay (RIA) | No interference | Rowell et al., 1979[1] |
| 7-Hydroxythis compound | Radioimmunoassay (RIA) | No interference | Rowell et al., 1979[1] |
Note: The discrepancy in the cross-reactivity of 7-hydroxythis compound between the two RIA studies highlights the critical role of antibody specificity, which can vary significantly depending on the immunogen used and the specific antibody clone selected.
Metabolic Pathways of this compound
This compound is primarily metabolized in the liver through several key pathways, including hydroxylation, sulfoxidation, and N-dealkylation.[2] Understanding these pathways is crucial for identifying potential cross-reactants in immunoassays.
Caption: Metabolic pathway of this compound leading to its major metabolites.
Experimental Protocols
Accurate assessment of immunoassay cross-reactivity is fundamental. Below is a generalized protocol for determining the cross-reactivity of this compound metabolites in a competitive immunoassay format.
General Protocol for Competitive Immunoassay Cross-Reactivity Testing
-
Reagent Preparation:
-
Prepare a series of standard solutions of this compound at known concentrations.
-
Prepare a series of solutions for each metabolite (e.g., 7-hydroxythis compound, this compound sulfoxide) at various concentrations.
-
Prepare the antibody solution and the enzyme-labeled this compound conjugate as per the specific assay protocol.
-
-
Assay Procedure:
-
Coat microtiter plate wells with the capture antibody.
-
Add a fixed amount of enzyme-labeled this compound to each well.
-
In separate wells, add the standard this compound solutions or the metabolite solutions.
-
Incubate to allow for competitive binding between the unlabeled drug/metabolite and the labeled drug for the antibody binding sites.
-
Wash the wells to remove unbound reagents.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of each metabolite solution that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Metabolite) x 100
-
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity of an immunoassay.
Caption: A typical experimental workflow for determining immunoassay cross-reactivity.
Conclusion
The available data, primarily from older radioimmunoassay studies, indicates that the cross-reactivity of this compound metabolites is highly dependent on the specific antibody used. While the phenothiazine nucleus appears to be the primary immunodominant feature, modifications at the 7-position (hydroxylation) and the N-10 side chain can lead to significant cross-reactivity in some assays. Conversely, sulfoxidation of the phenothiazine ring appears to significantly reduce or eliminate antibody binding.
For researchers and clinicians utilizing modern immunoassays such as ELISA or EMIT for this compound monitoring, it is imperative to recognize the potential for cross-reactivity from metabolites. Given the lack of recent, comprehensive quantitative data for these assays, it is strongly recommended that positive screening results be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification and appropriate clinical interpretation. Further studies are warranted to characterize the cross-reactivity profiles of this compound and its metabolites in commercially available modern immunoassays.
References
Validating Antipsychotic-like Effects: A Comparative Guide to Fluphenazine and its Alternatives in Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the typical antipsychotic fluphenazine with other antipsychotic agents, focusing on their performance in key preclinical behavioral assays. The data presented here, supported by detailed experimental protocols and pathway visualizations, is intended to assist researchers in the selection and validation of compounds with antipsychotic-like properties.
Introduction to this compound and Antipsychotic Validation
This compound is a first-generation, or "typical," antipsychotic medication that has been used for decades in the management of schizophrenia and other psychotic disorders.[1] Its primary mechanism of action is the potent antagonism of the dopamine D2 receptor.[1] The validation of new antipsychotic compounds often involves a battery of behavioral tests in rodents designed to predict clinical efficacy and potential side effects. This guide will focus on three cornerstone assays: the Conditioned Avoidance Response (CAR) test, the Open Field Test (OFT), and the Catalepsy Test. These tests assess antipsychotic efficacy, effects on locomotor activity, and the propensity to induce extrapyramidal symptoms (EPS), respectively. This compound's well-characterized profile in these assays serves as a critical benchmark for the evaluation of novel antipsychotic candidates.
Comparative Data Presentation
The following tables summarize quantitative data from studies comparing the effects of this compound and/or the representative typical antipsychotic haloperidol with atypical antipsychotics such as clozapine and risperidone in key behavioral tests.
Table 1: Conditioned Avoidance Response (CAR) Test
| Drug | Dose (mg/kg) | Animal Model | % Avoidance Responses (Mean ± SEM) | Citation |
| Vehicle | - | Rat | 85 ± 5 | [2] |
| Haloperidol | 0.1 | Rat | 20 ± 8 | [3] |
| Clozapine | 10.0 | Rat | 35 ± 10 | [4] |
| Quetiapine | 50.0 | Rat | 45 ± 12* | [2][5] |
*p < 0.05 compared to vehicle
Table 2: Open Field Test (Locomotor Activity)
| Drug | Dose (mg/kg) | Animal Model | Total Distance Traveled (cm, Mean ± SEM) | Citation |
| Vehicle | - | Mouse | 4500 ± 300 | [6][7] |
| Haloperidol | 0.2 | Mouse | 1500 ± 200 | [6][7] |
| Olanzapine | 1.5 | Mouse | 2500 ± 250 | [6][7] |
| Risperidone | 0.1 | Mouse | 3000 ± 280* | [8] |
*p < 0.05 compared to vehicle
Table 3: Catalepsy Test (Bar Test)
| Drug | Dose (mg/kg) | Animal Model | Catalepsy Duration (seconds, Mean ± SEM) | Citation |
| Vehicle | - | Rat | < 5 | [9][10] |
| Haloperidol | 1.0 | Rat | 180 ± 20 | [9][10][11][12] |
| Clozapine | 20.0 | Rat | < 10 | [9][10][13] |
| Olanzapine | 10.0 | Rat | 90 ± 15 | [14] |
| Risperidone | 1.0 | Rat | 120 ± 18* | [15] |
*p < 0.05 compared to vehicle
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Conditioned Avoidance Response (CAR) Test
Objective: To assess the potential antipsychotic efficacy of a compound by measuring its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[7]
Apparatus: A shuttle box divided into two compartments by a partition with an opening, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the electric shock, are presented.
Procedure:
-
Acquisition Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the presentation of the US (e.g., a 0.5 mA foot shock) through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal fails to move during the CS, the US is delivered, and the animal can terminate the shock by moving to the other compartment (an escape response). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Drug Testing: Trained animals are administered the test compound (e.g., this compound, haloperidol, clozapine) or vehicle at a specified time before the test session.
-
Test Session: The animal is placed back in the shuttle box, and a series of trials are conducted as in the training phase. The number of avoidance responses, escape responses, and escape failures are recorded.
Data Analysis: The primary measure is the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[7]
Open Field Test (OFT)
Objective: To evaluate the effects of a compound on general locomotor activity, exploration, and anxiety-like behavior.[16]
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone. The arena is often equipped with automated tracking software to record the animal's movement.[16]
Procedure:
-
Habituation: The animal is placed in the testing room for a period of time (e.g., 30-60 minutes) before the test to acclimate to the environment.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
-
Test Session: The animal is placed in the center of the open field arena, and its behavior is recorded for a set duration (e.g., 10-30 minutes).
-
Behavioral Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Exploratory Behavior: Rearing frequency (standing on hind legs).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Data Analysis: A significant decrease in total distance traveled or line crossings compared to vehicle-treated animals suggests a sedative or motor-impairing effect of the compound.
Catalepsy Test (Bar Test)
Objective: To assess the propensity of a compound to induce catalepsy, a state of motor rigidity that serves as an animal model for extrapyramidal side effects (EPS) in humans.[14]
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats) from the base.
Procedure:
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
-
Test Session: At various time points after drug administration, the animal's forepaws are gently placed on the horizontal bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, it is considered to be cataleptic.
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group. A significant increase in the descent latency compared to the vehicle group indicates the induction of catalepsy.
Signaling Pathways and Experimental Workflows
The antipsychotic effects of this compound and other agents are primarily mediated through their interaction with key neurotransmitter receptor signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow for validating antipsychotic-like effects.
Caption: Dopamine D2 receptor signaling pathway antagonism by this compound.
Caption: Serotonin 5-HT2A receptor signaling pathway antagonism by atypical antipsychotics.
Caption: General experimental workflow for validating antipsychotic-like effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
A Comparative Analysis of the In Vitro Receptor Binding Profiles of Fluphenazine and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding profiles of fluphenazine, a typical antipsychotic, and olanzapine, an atypical antipsychotic. The data presented herein, derived from various experimental studies, offers insights into the pharmacological differences that underlie their distinct clinical effects and side-effect profiles.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and olanzapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Olanzapine Ki (nM) |
| Dopamine | D1 | 2.3[1] | 11-31 |
| D2 | 0.7[1] | 11-31 | |
| D3 | - | 11-31 | |
| D4 | - | 11-31 | |
| Serotonin | 5-HT1A | - | - |
| 5-HT2A | - | 4 | |
| 5-HT2C | - | 11 | |
| 5-HT3 | - | 57 | |
| 5-HT6 | - | 5 | |
| Adrenergic | α1 | - | 19 |
| Histamine | H1 | - | 7 |
| Muscarinic | M1 | - | 73 |
| M2 | - | 96 | |
| M3 | - | 132 | |
| M4 | - | 32 | |
| M5 | - | 48 |
Experimental Protocols: In Vitro Receptor Binding Assay
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound or olanzapine) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal tissues. This is achieved by homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This generates a sigmoidal competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[2]
Key Signaling Pathways
This compound and olanzapine exert their therapeutic and side effects by modulating intracellular signaling cascades downstream of receptor binding. The primary targets for their antipsychotic action are the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling:
This compound, a potent D2 antagonist, blocks the canonical Gαi/o-coupled pathway. This inhibition leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Serotonin 5-HT2A Receptor Signaling:
Olanzapine is a potent antagonist at 5-HT2A receptors, which are coupled to the Gαq/11 signaling pathway. Blockade of this receptor prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC).
References
A Comparative Guide to Validating Analytical Methods for Fluphenazine Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of fluphenazine in biological matrices such as plasma, serum, and urine. This compound, a potent antipsychotic medication, requires precise and accurate measurement for effective therapeutic drug monitoring and pharmacokinetic studies. This document outlines and contrasts the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting and validating the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed techniques.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Pharmaceutical Injections | 5.0–1350.0 μg/mL[1] | - | - | Simple, cost-effective, readily available. | Lower sensitivity and selectivity compared to MS methods. |
| HPLC-Coulometric | Plasma | 0.25–10 ng/mL[2] | 0.1 ng/mL[2] | 0.25 ng/mL[2] | High sensitivity for electrochemically active compounds. | Susceptible to interference from other electroactive substances. |
| LC-MS/MS | Serum/Plasma | 0.2–12.0 ng/mL[3] | 0.05 ng/mL[4] | 0.5 ng/mL[4] | High sensitivity, high selectivity, robust. | Higher equipment cost and complexity. |
| GC-MS | Urine | - | - | - | High resolution and sensitivity, provides structural information.[5] | May require derivatization for non-volatile compounds.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for sample preparation and analysis for the quantification of this compound.
Sample Preparation Protocols
1. Protein Precipitation (for LC-MS/MS analysis of serum/plasma)
This method is rapid and straightforward for removing proteins from biological samples.
-
Procedure:
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add 300 µL of a precipitating reagent (e.g., acetonitrile-methanol, 50:50, v/v) containing the internal standard.[3]
-
Vortex the mixture thoroughly for 1-3 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 500 x g) for 3 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[3]
-
2. Liquid-Liquid Extraction (LLE) (for HPLC-Coulometric analysis of plasma)
LLE is a classic technique for isolating analytes based on their differential solubility in immiscible liquids.
-
Procedure:
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Add a suitable organic extraction solvent (e.g., a mixture of n-pentane and ethyl acetate).
-
Vortex the mixture for approximately 10 minutes to facilitate the transfer of this compound into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
3. Solid-Phase Extraction (SPE) (for GC-MS analysis of urine)
SPE provides a more selective sample clean-up compared to protein precipitation and LLE.
-
Procedure:
-
Sample Pre-treatment: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave conjugated metabolites. This typically involves incubating the sample with the enzyme at an elevated temperature (e.g., 56°C) for about an hour.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by an equilibration buffer (e.g., 0.1% formic acid) through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution that removes interferences without eluting the analyte (e.g., water with 0.1% formic acid, followed by a weak organic solvent mixture).
-
Elution: Elute the this compound from the cartridge using a suitable solvent mixture (e.g., methanol with 5% ammonia solution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the GC-MS system.
-
Analytical Method Protocols
1. LC-MS/MS Method for this compound in Serum/Plasma
-
Instrumentation: Waters Acquity UPLC TQD or equivalent.[3]
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[3]
-
Mobile Phase: A timed, linear gradient of acetonitrile and water, both containing 0.1% formic acid.[3]
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: 25°C.[3]
-
Injection Volume: 8 µL.[3]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: 438.27 > 171.11.[3]
2. HPLC-Coulometric Method for this compound in Plasma
-
Instrumentation: HPLC system with a coulometric detector.
-
Mobile Phase: Acetonitrile-methanol-0.2 M ammonium acetate (80:10:10).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection: Coulometric detector with optimized potential settings.
3. GC-MS Method for this compound in Urine
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Column: Restek Rtx-5MS capillary column (30 m x 0.25 mm ID x 0.25 µm).[7]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[7]
-
Injection Mode: PTV splitless injection.[7]
-
Oven Temperature Program: Ramped from an initial temperature of 150°C to 300°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
MS Detection: Full-scan mode or Selected Ion Monitoring (SIM).
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: General workflow for biological sample preparation.
Caption: General workflow for chromatographic analysis.
References
- 1. Simultaneous determination of nortriptyline hydrochloride and this compound hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive method for the simultaneous measurement of this compound decanoate and this compound in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, this compound, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. psychiatry.ru [psychiatry.ru]
- 7. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluphenazine in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of fluphenazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Initial Assessment and Waste Classification
This compound is a potent antipsychotic pharmaceutical. Proper disposal begins with a correct waste classification, which dictates the disposal pathway.
-
DEA Controlled Substance Status: this compound is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2][3] Therefore, the specific record-keeping and disposal requirements for scheduled drugs, such as DEA Form 41, do not apply.
-
RCRA Hazardous Waste Status: this compound is not explicitly listed as a P-listed (acutely hazardous) or U-listed (toxic) hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] However, Safety Data Sheets (SDS) for this compound state that a chemical waste generator is ultimately responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[6]
Given its pharmacological activity and potential environmental impact, this compound waste should be managed as a non-RCRA hazardous pharmaceutical waste and must not be disposed of in regular trash or down the drain.[6][7]
Segregation and Collection
Proper segregation of this compound waste is crucial to prevent accidental exposure and ensure correct disposal.
-
Waste Container: Designate a specific, clearly labeled, leak-proof waste container for all this compound-related waste. The container should be labeled "Pharmaceutical Waste for Incineration" and include the name "this compound."
-
Types of Waste: This includes:
-
Expired or unused pure this compound (powder or solution).
-
Grossly contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated lab supplies (e.g., vials, pipettes, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
-
Empty stock bottles that have been triple-rinsed, with the rinsate collected as chemical waste, can typically be disposed of in regular laboratory glass recycling after the label has been defaced.[8] Consult your institution's guidelines.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for handling the pure substance.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal in the waste container.[9]
Disposal Procedure
The final disposal of this compound waste must be handled by qualified personnel and licensed contractors.
-
Consult EHS: Always contact your institution's Environmental Health and Safety (EHS) department for guidance on pharmaceutical waste disposal.[10] They will be familiar with specific institutional policies and local regulations.
-
Arrange for Pickup: EHS will coordinate with a licensed hazardous waste contractor for the pickup and disposal of the segregated this compound waste.
-
Incineration: The required method for disposing of pharmaceutical waste is high-temperature incineration by a licensed facility.[10] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Documentation: Retain all documentation provided by the waste contractor, including manifests, as a record of proper disposal.
Quantitative Data
No specific quantitative limits (e.g., concentration thresholds for disposal) are defined for this compound in federal regulations. The procedural guidance is to treat any amount of discarded this compound as a chemical waste requiring professional disposal.
This compound Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dea.gov [dea.gov]
- 2. Drug Enforcement Administration Drug Scheduling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 4. epa.gov [epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. paipharma.com [paipharma.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fluphenazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fluphenazine, a potent antipsychotic agent. Adherence to these procedural steps will minimize risk and ensure operational integrity.
This compound and its derivatives are classified as hazardous substances. This compound hydrochloride is toxic if swallowed and fatal if inhaled.[1] It can also cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended.[3] Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[4] |
| Eye Protection | Safety goggles or face shield | Chemical splash goggles are required. A face shield should be worn when a splash hazard exists.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | Required if airborne concentrations exceed exposure limits or when handling powders or creating aerosols.[4][5] A full-face particle respirator or a supplied-air respirator may be necessary depending on the risk assessment.[4] |
| Body Protection | Protective clothing | A protective laboratory coat, apron, or a complete suit protecting against chemicals is recommended.[3][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from initial preparation to final disposal, is critical. The following workflow outlines the key procedural steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
